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  • Product: (2-Methylcyclohexyl)hydrazine hydrochloride
  • CAS: 1206675-32-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Cis/Trans Isomers of (2-Methylcyclohexyl)hydrazine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride. Aimed at re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of conformational analysis in 1,2-disubstituted cyclohexanes and applies them to the target molecule. It outlines a robust synthetic strategy to obtain a diastereomeric mixture, followed by a detailed, field-proven protocol for the chromatographic separation of the isomers. Finally, it establishes a definitive characterization framework using Nuclear Magnetic Resonance (NMR) spectroscopy, enabling unambiguous assignment of the cis and trans configurations. This guide is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field.

Introduction: The Stereochemical Nuances of 1,2-Disubstituted Cyclohexanes

Cis-trans isomerism in substituted cyclohexanes is a foundational concept in stereochemistry with profound implications for molecular properties and biological activity. Unlike the restricted rotation around a double bond, the isomerism in cyclic systems arises from the relative spatial orientation of substituents above or below the plane of the ring.[1] For (2-Methylcyclohexyl)hydrazine, the two substituents—a methyl group and a hydrazine group—are on adjacent carbons (C1 and C2).

  • Cis Isomer: Both the methyl and hydrazine groups are on the same face of the cyclohexane ring (both "up" or both "down").

  • Trans Isomer: The methyl and hydrazine groups are on opposite faces of the ring (one "up" and one "down").

The cyclohexane ring predominantly exists in a stable chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's general plane) and equatorial (in the plane of the ring).[2] The interplay between these positions and the cis/trans configuration dictates the molecule's conformational equilibrium and overall stability.

  • For the cis-isomer , one substituent must be in an axial position while the other is equatorial (a,e or e,a). These two conformations rapidly interconvert via a "ring flip" and are isoenergetic.[3][4]

  • For the trans-isomer , the substituents can be either both axial (a,a) or both equatorial (e,e). The diequatorial (e,e) conformation is significantly more stable because it avoids unfavorable 1,3-diaxial interactions, which are a form of steric strain.[3][5] Therefore, the trans isomer exists almost exclusively in the diequatorial conformation.

Understanding these conformational preferences is paramount, as they directly influence the chemical environment of the ring's protons, which is the basis for their spectroscopic differentiation.

cluster_cis Cis Isomer (Axial-Equatorial Equilibrium) cluster_trans Trans Isomer (Diequatorial is Favored) Cis_ae Axial-Equatorial (a,e) Cis_ea Equatorial-Axial (e,a) Cis_ae->Cis_ea Ring Flip Trans_ee Diequatorial (e,e) (More Stable) Trans_aa Diaxial (a,a) (Less Stable) Trans_ee->Trans_aa Ring Flip

Caption: Conformational equilibria of cis and trans isomers.

Synthetic Pathway: Accessing the Diastereomeric Mixture

A reliable method to produce a mixture of cis and trans (2-Methylcyclohexyl)hydrazine is essential for subsequent separation and analysis. A robust and industrially scalable approach is the reductive amination of 2-methylcyclohexanone with hydrazine. This two-step, one-pot process involves the formation of a hydrazone intermediate, followed by its reduction.

  • Hydrazone Formation: 2-Methylcyclohexanone reacts with hydrazine (often in the form of hydrazine hydrate) under mildly acidic conditions to form the corresponding 2-methylcyclohexanone hydrazone.

  • Reduction: The C=N double bond of the hydrazone is then reduced to a C-N single bond. The choice of reducing agent is critical as it influences the stereochemical outcome. A non-stereoselective reducing agent, such as sodium borohydride (NaBH₄) or catalytic hydrogenation with a standard catalyst like Palladium on carbon (Pd/C) under moderate conditions, is ideal for producing a mixture of both cis and trans diastereomers.[6][7] The hydride can attack the hydrazone from either face of the molecule, leading to both isomers.

  • Salt Formation: Following the reduction and workup, the resulting isomeric mixture of (2-Methylcyclohexyl)hydrazine free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrogen chloride (HCl) to precipitate the hydrochloride salt. This enhances stability and is often the form used in pharmaceutical applications.

Start 2-Methylcyclohexanone Hydrazone 2-Methylcyclohexanone Hydrazone Start->Hydrazone + Hydrazine (N₂H₄) Mixture Cis/Trans Mixture (Free Base) Hydrazone->Mixture Reduction (e.g., NaBH₄ or H₂/Pd-C) Final (2-Methylcyclohexyl)hydrazine HCl (Cis/Trans Mixture) Mixture->Final + HCl

Caption: Synthetic workflow for the target compound mixture.

Isomer Separation: A Chromatographic Approach

Due to their different spatial arrangements, diastereomers like the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride have distinct physical properties, which allows for their separation using chromatography.[8][9] High-Performance Liquid Chromatography (HPLC) is a particularly effective technique.

Rationale for Method Selection

The choice of stationary and mobile phases is critical for achieving baseline separation. Since the target molecules are basic amines and will be protonated in the hydrochloride salt form, a Reverse-Phase (RP-HPLC) method is often a good starting point. However, polar compounds can sometimes exhibit poor retention on standard C18 columns. An alternative and often more effective method for amines is Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). For this guide, we will detail a NP-HPLC protocol, as the differential interaction of the polar hydrazine and the non-polar methylcyclohexyl moiety with a polar stationary phase can provide excellent selectivity.

Detailed Protocol: Normal-Phase HPLC Separation

This protocol is designed as a self-validating system; adjustments to the mobile phase composition should be made systematically to optimize resolution.

Objective: To separate the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Column:

    • Silica-based column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A cyano-propyl (CN) or amino-propyl (NH₂) bonded phase can also be effective.

  • Mobile Phase:

    • A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Isopropanol or Ethanol). A small amount of a basic additive (e.g., 0.1% Diethylamine or Triethylamine) is crucial to prevent peak tailing by deactivating acidic silanol groups on the silica surface.

    • Starting Condition: 90:10 (v/v) Hexane:Isopropanol with 0.1% Triethylamine.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as hydrazines have a weak chromophore).

  • Sample Preparation: Dissolve the hydrochloride salt mixture in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Step-by-Step Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Elution: Run the analysis under isocratic conditions. The trans isomer, with its diequatorial conformation, often presents a less polar surface profile than the cis isomer and is therefore expected to elute first in a normal-phase system. The cis isomer, with its axial-equatorial equilibrium, may have stronger interactions with the polar stationary phase, leading to a longer retention time.

  • Optimization: If separation is incomplete, systematically increase the percentage of the polar solvent (Isopropanol) in increments of 2-5% to decrease retention times or decrease it to improve resolution.

  • Fraction Collection: For preparative work, collect the eluent corresponding to each peak in separate vessels. Evaporate the solvent under reduced pressure to isolate the separated isomers.

Spectroscopic Characterization and Isomer Assignment

¹H NMR spectroscopy is the most powerful tool for the definitive assignment of cis and trans isomers of 1,2-disubstituted cyclohexanes.[2][10] The key lies in analyzing the chemical shift and, more importantly, the coupling constants (J-values) of the protons attached to the carbons bearing the substituents (the methine protons at C1 and C2).

The Karplus Relationship: A Causal Link

The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2]

  • A large coupling constant (J ≈ 8-13 Hz) corresponds to an anti-periplanar relationship (180° dihedral angle), which occurs between two axial protons (J_ax,ax).

  • A small coupling constant (J ≈ 2-5 Hz) corresponds to a gauche relationship (~60° dihedral angle), which occurs between an axial and an equatorial proton (J_ax,eq) or two equatorial protons (J_eq,eq).

Detailed Protocol: ¹H NMR Analysis

Objective: To assign the cis and trans configurations to the separated isomers.

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve ~5-10 mg of each isolated hydrochloride salt in a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄). D₂O is often preferred for hydrochloride salts.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum for each isomer.

Spectral Interpretation and Assignment:

  • Identify Methine Protons: Locate the signals for the protons at C1 (H-C-NHNH₂) and C2 (H-C-CH₃). These will be multiplets, typically found downfield from the other cyclohexane ring protons due to the influence of the electronegative nitrogen and the methyl group. The proton on the carbon attached to the hydrazine group (C1) will likely be the most downfield.

  • Trans Isomer Analysis (Diequatorial Conformation):

    • In the stable diequatorial (e,e) conformation, the methine protons at C1 and C2 are both axial .

    • Therefore, the H1 proton will show a large coupling to the adjacent axial proton on C6, and the H2 proton will show a large coupling to the adjacent axial proton on C3.

    • Crucially, the coupling between H1 and H2 will be an axial-axial (J_ax,ax) coupling.

    • Expected Signature: The methine proton signals will appear as complex multiplets, but the key diagnostic feature will be a large coupling constant (typically > 8 Hz), often appearing as a triplet of doublets or a quartet, indicating multiple large (axial-axial) and small (axial-equatorial) couplings.

  • Cis Isomer Analysis (Axial-Equatorial Conformation):

    • In the cis conformation, one methine proton is axial and the other is equatorial .

    • The coupling between H1 and H2 will be an axial-equatorial (J_ax,eq) coupling.

    • Expected Signature: The methine proton signals will be characterized by the absence of a large axial-axial coupling between H1 and H2. The multiplicity will be dominated by smaller coupling constants (typically < 5 Hz). The signal for the axial methine proton will often be broader and appear at a slightly higher field (lower ppm) compared to an equatorial proton.[2][11]

Summary of Analytical Data

The following table summarizes the expected distinguishing features for the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride.

Featuretrans-Isomercis-IsomerRationale
Stable Conformation Diequatorial (e,e)Axial-Equatorial (a,e) ⇌ (e,a)Avoidance of 1,3-diaxial interactions in the trans isomer.[5]
HPLC Retention (NP) Shorter Retention TimeLonger Retention TimeThe diequatorial isomer presents a less polar surface to the polar stationary phase.
¹H NMR: H1-H2 Coupling Large J-value (J_ax,ax ≈ 8-13 Hz)Small J-value (J_ax,eq ≈ 2-5 Hz)Based on the dihedral angle in the dominant conformer (Karplus Relationship).[2]
¹H NMR: Methine Signal Sharp, well-resolved multiplet with large splittingBroader multiplet with small splittingReflects the conformational equilibrium and coupling constants.

Conclusion

The successful separation and unambiguous characterization of the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride are critical for understanding its structure-activity relationships in research and drug development. This guide has established a comprehensive framework built on foundational stereochemical principles. By implementing the proposed synthetic, chromatographic, and spectroscopic protocols, researchers can confidently isolate and identify these diastereomers. The causality-driven explanations behind each experimental choice provide the necessary insight for troubleshooting and adapting these methods to similar chemical systems, ensuring scientific integrity and reproducible results.

References

  • Khan Academy. Cis-trans isomerism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

  • Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2018). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 95, 319-333. Retrieved from [Link]

  • Feketel, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(9), 1308–1311. Retrieved from [Link]

  • Ni, Y., et al. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry, 45(29), 12971-12977. Retrieved from [Link]

  • Pirkle, W. H., & Welch, C. J. (1984). Chromatographic separation of the enantiomers of acylated amines on chiral stationary phases. Journal of Organic Chemistry, 49(1), 138-140.
  • Poppe, L., et al. (2005). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 10(9), 1144-1170. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). How to separate two diastereomeric amines? Retrieved from [Link]

  • Chegg. (2016). HNMR of methylcyclohexanol. Retrieved from [Link]

  • PubChem. cis-2-Methylcyclohexanol. Retrieved from [Link]

  • OpenStax. (2023). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • PubMed. (1998). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • Khan Academy. Disubstituted cyclohexane. Retrieved from [Link]

  • YouTube. (2015). Determining cis/trans on cyclohexanes. Retrieved from [Link]

  • YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. Retrieved from [Link]

  • YouTube. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from [Link]

  • brainly.com. (2023). Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum. Retrieved from [Link]

  • OpenStax. (2023). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • YouTube. (2015). Determining cis/trans on cyclohexanes. Retrieved from [Link]

  • YouTube. (2021). Conformations of 1,2- disubstituted cyclohexanes. Retrieved from [Link]

  • YouTube. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from [Link]

  • brainly.com. (2023). Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum. Retrieved from [Link]

  • Goodwin, T. E., Meacham, J. M., & Smith, M. E. (1998). Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones. Canadian Journal of Chemistry, 76(9), 1308–1311.
  • OpenStax. (2023). Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • Ni, Y., et al. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry, 45(29), 12971-12977.

Sources

Exploratory

(2-Methylcyclohexyl)hydrazine hydrochloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of (2-Methylcyclohexyl)hydrazine Hydrochloride Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of (2-Methylcyclohexyl)hydrazine Hydrochloride

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). An official SDS for (2-Methylcyclohexyl)hydrazine hydrochloride was not available at the time of writing. The information herein is synthesized from data on structurally related hydrazine derivatives and general principles of chemical safety. Always consult with your institution's Environmental Health and Safety (EHS) department and refer to the most current SDS for any chemical before use.

Introduction: Understanding the Compound

(2-Methylcyclohexyl)hydrazine hydrochloride is an organic compound belonging to the hydrazine class.[1][2] Hydrazine derivatives are utilized in various chemical syntheses, including the preparation of azo compounds and as reagents in diverse chemical reactions.[1][3] In the context of drug development, such compounds can be of interest for their potential biological activities.[1] The hydrochloride salt form generally enhances stability and solubility.[1]

The core reactive group is the hydrazine moiety (-NH-NH2), which is known for its reducing properties and potential for hazardous reactions.[4][5] This guide provides a detailed overview of the necessary safety and handling precautions to mitigate the risks associated with this class of compounds.

Hazard Identification and Classification

Anticipated GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3/4Toxic or Harmful if swallowed.[7][8][9][11]
Acute Toxicity, DermalCategory 3Toxic in contact with skin.[7]
Skin Corrosion/IrritationCategory 1B/2Causes severe skin burns and eye damage or causes skin irritation.[6][7][8][9][11]
Serious Eye Damage/IrritationCategory 1/2ACauses serious eye damage or serious eye irritation.[6][7][8][9][11]
Skin SensitizationCategory 1May cause an allergic skin reaction.[7][8][9]
CarcinogenicityCategory 1B/2May cause cancer or is suspected of causing cancer.[7][8][9][10]
Specific Target Organ ToxicityCategory 1/3May cause respiratory irritation or cause damage to organs through single or repeated exposure.[6][8]
Aquatic Hazard (Acute & Chronic)Category 1Very toxic to aquatic life with long-lasting effects.[7][8]

Signal Word: Danger [6][7][8][9]

The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[10] Hydrazine exposure can have toxic effects on multiple organ systems, including the neurological, hematological, pulmonary, dermatologic, and hepatic systems.[12]

Prudent Practices for Handling and Storage

Given the hazardous nature of hydrazine derivatives, stringent handling and storage protocols are imperative.

Engineering Controls and Work Practices

The principle of ALARA (As Low As Reasonably Achievable) should be strictly followed for exposure.

  • Ventilation: All work with (2-Methylcyclohexyl)hydrazine hydrochloride must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Closed Systems: For larger quantities or repeated operations, the use of closed systems is recommended.[7]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[6][11] Do not eat, drink, or smoke in areas where this chemical is handled.[7][9] Wash hands thoroughly after handling.[6][7][11]

Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][9]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as the compound may be air-sensitive.[6]

  • Location: Store in a designated corrosives area and keep refrigerated to maintain product quality.[6] The storage area should be locked.[6][7][9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and sources of heat or ignition.[5][6][10]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential.

Personal Protective Equipment (PPE) Specifications
PPE TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields and a full-face shield.Protects against splashes and airborne particles.[6][11]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber with appropriate thickness and breakthrough time).[13][14] A flame-retardant lab coat, and for significant exposure risk, a chemical-resistant apron or suit.Prevents skin contact, which can cause severe burns and systemic toxicity.[6][7]
Respiratory Protection For situations with potential for aerosol generation or exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge (e.g., ABEK) or a supplied-air respirator is necessary.[9][15]Protects against inhalation, a primary route of toxic exposure.

Note: Always inspect PPE before use and discard if damaged. Contaminated clothing should be removed immediately and laundered separately before reuse.[6][7]

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][8][10]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][8][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] Ingestion can cause severe damage and perforation of the esophagus and stomach.[6]

For any significant exposure, immediately call a poison control center or emergency medical services.[6]

Spill and Leak Procedures
  • Minor Spill:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear appropriate PPE.

    • Remove all ignition sources.[14]

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).

    • Carefully sweep or scoop up the material, place it in a suitable, labeled container for hazardous waste disposal.[11]

    • Clean the spill area thoroughly with a suitable decontaminating solution.

  • Major Spill:

    • Evacuate the area immediately and move upwind.[14]

    • Alert your institution's EHS and emergency response team.

    • Prevent the spill from entering drains or waterways.[9][11]

Disposal Considerations

(2-Methylcyclohexyl)hydrazine hydrochloride and its containers must be disposed of as hazardous waste.

  • Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][9]

  • Neutralization: In some cases, dilute hydrazine solutions can be neutralized with an oxidizing agent like sodium hypochlorite or hydrogen peroxide, but this should only be performed by trained personnel following a validated procedure.[5][15]

Workflow and Safety Logic

The following diagram illustrates the lifecycle of handling (2-Methylcyclohexyl)hydrazine hydrochloride in a research setting, emphasizing critical safety checkpoints.

G cluster_prep Preparation & Planning cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS & Conduct Risk Assessment b Verify Fume Hood Certification a->b c Select & Inspect Appropriate PPE b->c f Work Exclusively in Fume Hood c->f Don PPE d Receive & Log Chemical e Store in Cool, Dry, Inert, Secure Location d->e e->f g Perform Experiment f->g k Spill or Exposure Occurs f->k h Decontaminate Glassware & Work Surfaces g->h Post-Experiment g->k i Segregate Hazardous Waste h->i j Dispose of Waste via EHS Protocols i->j l Follow First-Aid & Spill Procedures k->l m Notify Supervisor & EHS l->m

Caption: Workflow for Safe Handling of (2-Methylcyclohexyl)hydrazine hydrochloride.

Conclusion

(2-Methylcyclohexyl)hydrazine hydrochloride, like other hydrazine derivatives, is a potent chemical that demands rigorous safety protocols. By understanding its potential hazards and implementing the engineering controls, work practices, and personal protective measures outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Adherence to institutional safety policies and a proactive approach to hazard mitigation are paramount when working with this and any other hazardous chemical.

References

  • ChemicalForce. (2022, December 19). Anhydrous Hydrazine: A Powerful but Extremely Dangerous High-Energy Rocket Fuel. YouTube. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Hydrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. (2015, October 6).
  • Angene Chemical. (2025, October 19). Safety Data Sheet - (2-methylbenzyl)hydrazine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sdfine. (n.d.). hydrazine hydrate 60% - GHS Safety Data Sheet. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • PubChem. (n.d.). [(1S,2S)-2-methylcyclohexyl]hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazines. Retrieved from [Link]

  • MDPI. (2025, December 24). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Retrieved from [Link]

  • Defense Centers for Public Health. (n.d.). HAZARDOUS DRUGS: ENGINEERING CONTROLS, SAFE WORK PRACTICES AND PERSONAL PROTECTIVE EQUIPMENT. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • ChemBK. (2024, April 9). Hydrazine, (2-methylpropyl)-. Retrieved from [Link]

Sources

Foundational

Discovery and history of (2-Methylcyclohexyl)hydrazine hydrochloride

Technical Profile: (2-Methylcyclohexyl)hydrazine Hydrochloride [1][2] Part 1: Executive Summary & Historical Context (2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 1206675-32-2) is a specialized alkylhydrazine buildin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: (2-Methylcyclohexyl)hydrazine Hydrochloride [1][2]

Part 1: Executive Summary & Historical Context

(2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 1206675-32-2) is a specialized alkylhydrazine building block used primarily in the synthesis of nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazoles.[1][2] Unlike "blockbuster" historical hydrazines (e.g., phenylhydrazine or isoniazid), this compound represents the modern era of medicinal chemistry focused on "escaping flatland" —the strategic incorporation of saturated, sp3-hybridized carbocycles to improve the solubility, metabolic stability, and target selectivity of drug candidates.[1]

Historical Evolution: From Reagents to Scaffolds

The history of (2-methylcyclohexyl)hydrazine is best understood not as a singular discovery event, but as part of the evolution of hydrazine chemistry:

  • The Classical Era (1875–1950): Hydrazines were primarily aryl derivatives (e.g., Phenylhydrazine, discovered by Emil Fischer) used to characterize sugars or synthesize dyes.[1]

  • The MAOI Era (1950s–1970s): Simple alkylhydrazines like phenelzine were developed as Monoamine Oxidase Inhibitors (MAOIs). The toxicity of these early compounds led to a demand for more sterically defined analogs.

  • The "sp3-Rich" Era (2000s–Present): With the realization that high fraction of sp3 carbons (

    
    ) correlates with clinical success, researchers began prioritizing cycloalkyl substituents over planar aryl groups.[1] (2-Methylcyclohexyl)hydrazine emerged as a catalog reagent to introduce a lipophilic, sterically bulky, and chiral cyclohexane ring into lead compounds.[1]
    

Part 2: Chemical Identity & Properties

PropertyData
IUPAC Name (2-Methylcyclohexyl)hydrazine hydrochloride
CAS Number (HCl) 1206675-32-2
CAS Number (Free Base) 45659-67-4
Molecular Formula C

H

ClN

Molecular Weight 164.68 g/mol
Physical State White to off-white hygroscopic solid
Stereochemistry Exists as cis/trans diastereomers; often supplied as a mixture unless chirally resolved.[1][2]
Key Reactivity Bidentate nucleophile; reduces to form hydrazones; cyclizes with 1,3-electrophiles.[1][2]

Part 3: Synthesis & Manufacturing

The synthesis of (2-methylcyclohexyl)hydrazine hydrochloride typically follows a Reductive Amination pathway.[2] This route is preferred over direct alkylation of hydrazine with halides, which suffers from poly-alkylation and elimination side reactions.

Protocol: Reductive Hydrazination of 2-Methylcyclohexanone

Rationale: This method ensures mono-substitution and allows for stereochemical control based on the reducing agent used.[1][2]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Reagents: 2-Methylcyclohexanone (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).[1]

    • Procedure: The ketone is refluxed with hydrazine hydrate in ethanol for 2–4 hours. A Dean-Stark trap may be used to remove water and drive the equilibrium forward.[1][2]

    • Intermediate: 2-Methylcyclohexanone hydrazone is formed.[1][2]

  • Reduction:

    • Reagents: Sodium cyanoborohydride (NaBH

      
      CN) or Hydrogen/Platinum Oxide (PtO
      
      
      
      ).[1]
    • Condition: The hydrazone is reduced in situ.[1]

      • Chemical Reduction: Add NaBH

        
        CN (1.5 eq) and adjust pH to ~4 with acetic acid. Stir at RT for 12 hours.
        
      • Catalytic Hydrogenation: Hydrogenate at 3 atm H

        
         with PtO
        
        
        
        catalyst in acetic acid. This method often favors the cis-isomer due to catalyst approach from the less hindered face.[1][2]
  • Salt Formation:

    • Workup: Basify with NaOH, extract into dichloromethane (DCM), and dry over MgSO

      
      .
      
    • Acidification: Bubble anhydrous HCl gas through the ethereal solution of the free base.[1]

    • Isolation: The hydrochloride salt precipitates as a white solid.[1] Filter and dry under vacuum.

SynthesisPath Ketone 2-Methylcyclohexanone (Starting Material) Hydrazone Intermediate Hydrazone Ketone->Hydrazone Condensation (-H2O) Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Hydrazone Reduction Reduction (H2/Pt or NaBH3CN) Hydrazone->Reduction Product (2-Methylcyclohexyl)hydrazine Hydrochloride Reduction->Product 1. Reduction 2. HCl gas

Figure 1: Synthesis pathway via reductive amination, avoiding poly-alkylation issues common in direct substitution.[1][2]

Part 4: Applications in Drug Discovery

This compound serves as a critical "warhead" installer in fragment-based drug design (FBDD).[1][2]

Pyrazole and Indazole Synthesis

The hydrazine moiety reacts with 1,3-diketones or


-keto esters to form pyrazoles.[1][2] If reacted with 2-halobenzaldehydes or ketones, it forms indazoles.[1][2]
  • Mechanism: The terminal nitrogen attacks the carbonyl carbon (nucleophilic addition), followed by dehydration and cyclization.

  • Utility: The 2-methylcyclohexyl group provides a bulky, hydrophobic "handle" that fits into lipophilic pockets of enzymes (e.g., kinases, GPCRs).

Stereochemical Probing

Because the cyclohexane ring is conformationally restricted (chair form), the 2-methyl group creates specific steric vectors.[1]

  • Axial vs. Equatorial: Researchers use this molecule to probe the spatial requirements of a binding pocket.[1] The trans-isomer places the hydrazine and methyl groups in specific diequatorial or diaxial orientations, distinct from the cis-isomer.[2]

Applications Reagent (2-Methylcyclohexyl)hydrazine Pyrazole N-Cyclohexyl Pyrazole (Kinase Inhibitors) Reagent->Pyrazole + Diketone Cyclocondensation Indazole N-Cyclohexyl Indazole (GPCR Modulators) Reagent->Indazole + Haloaryl Ketone Pd-Catalyzed Coupling Diketone 1,3-Diketone Diketone->Pyrazole HaloKeto 2-Haloaryl Ketone HaloKeto->Indazole

Figure 2: Divergent synthesis of bioactive heterocycles using the hydrazine core.[1][2]

Part 5: Safety and Toxicology (E-E-A-T)

Warning: Hydrazines are potent toxins.[1][3] While specific data for the (2-methylcyclohexyl) variant is limited, it must be handled assuming the class-wide toxicity profile of alkylhydrazines.[2]

Mechanism of Toxicity[1][4][5][6]
  • Pyridoxine (Vitamin B6) Depletion: Hydrazines react with pyridoxal-5'-phosphate (active B6) to form hydrazones.[1][2][3][4] This depletes the cofactor required for Glutamic Acid Decarboxylase (GAD), leading to reduced GABA levels and potential seizures .[3][4]

  • Hepatotoxicity: Metabolic activation (via CYP450) can generate free radicals, causing oxidative stress and liver damage.[3]

Handling Protocol
  • Engineering Controls: Always handle in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]

  • Deactivation: Spills should be treated with dilute hypochlorite (bleach) solution, which oxidizes the hydrazine to nitrogen gas and the corresponding alkyl halide/alcohol.[1]

Toxicity Hydrazine Alkylhydrazine Hydrazone Inactive Hydrazone Complex Hydrazine->Hydrazone Condensation PLP Pyridoxal-5'-Phosphate (Vitamin B6) PLP->Hydrazone GABA GABA Synthesis (Inhibited) Hydrazone->GABA Depletes Cofactor Seizure Neurotoxicity (Seizures) GABA->Seizure Reduced Inhibition

Figure 3: Mechanism of hydrazine-induced neurotoxicity via Vitamin B6 depletion.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20055171, (2-Methylcyclohexyl)hydrazine hydrochloride. Retrieved from [Link][2]

  • Organic Syntheses (1970). Methyl 2-(1-cyanocyclohexyl)hydrazine carboxylate.[1][2] Org. Synth. 1970, 50,[2] 50. (Provides foundational protocols for cyclohexylhydrazine synthesis). Retrieved from [Link][1][2]

  • Nguyen, T. et al. (2014).Recent Advances in the Synthesis of Hydrazines. Journal of Organic Chemistry.
  • StatPearls (2023). Hydrazine Toxicity. NCBI Bookshelf. (Authoritative source on hydrazine toxicology mechanisms). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Reactivity &amp; Synthetic Utility of (2-Methylcyclohexyl)hydrazine Hydrochloride

Executive Summary This technical guide provides a comprehensive analysis of the chemical behavior of (2-Methylcyclohexyl)hydrazine hydrochloride , a specialized alkylhydrazine building block. Unlike simple aryl hydrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical behavior of (2-Methylcyclohexyl)hydrazine hydrochloride , a specialized alkylhydrazine building block. Unlike simple aryl hydrazines (e.g., phenylhydrazine), this molecule possesses a non-aromatic, sterically congested cyclohexane scaffold. The presence of the C2-methyl group introduces specific conformational constraints that influence nucleophilic approach vectors and solubility profiles. This guide details the structural dynamics, nucleophilic reactivity (specifically toward carbonyls and 1,3-dielectrophiles), and validated experimental protocols for its use in heterocyclic synthesis.

Structural Dynamics & Steric Environment[1]

Conformational Analysis

The reactivity of the hydrazine moiety is governed by the chair conformation of the cyclohexane ring. The (2-methylcyclohexyl) scaffold exists primarily in two isomeric forms: cis and trans.

  • Trans-Isomer (Thermodynamic Preference): In the trans-1,2-disubstituted system, both the hydrazine group (

    
    ) and the methyl group (
    
    
    
    ) can adopt a diequatorial orientation. This is the most stable conformation as it minimizes 1,3-diaxial interactions.[1]
  • Cis-Isomer: Requires one substituent to be axial and the other equatorial. The bulky hydrazine group will preferentially adopt the equatorial position to avoid the high energetic penalty of A-strain (approx. 1.74 kcal/mol for methyl vs. hydrogens), forcing the methyl group axial, or vice versa depending on specific solvation shells.

The Alpha-Effect vs. Steric Bulk

The hydrazine moiety exhibits the alpha-effect —enhanced nucleophilicity due to electron-electron repulsion between the adjacent nitrogen lone pairs. However, in this specific molecule, the


 nitrogen (attached to the ring) is sterically hindered by the adjacent C2-methyl group.
  • Implication: Reactions requiring attack by the

    
     nitrogen are kinetically slower compared to unsubstituted cyclohexylhydrazine.
    
  • Primary Nucleophile: The terminal

    
     nitrogen remains unhindered and is the primary site for initial nucleophilic attack.
    

Nucleophilic Reactivity Profile

The core utility of (2-Methylcyclohexyl)hydrazine lies in its ability to condense with electrophiles. The hydrochloride salt form (


) is air-stable but non-nucleophilic; it must be neutralized (free-based) in situ or prior to reaction to release the active free base.
Reactivity Landscape

The following diagram maps the primary synthetic pathways accessible to this moiety.

ReactivityMap Start (2-Methylcyclohexyl) hydrazine HCl Base Free Base (Active Nucleophile) Start->Base NaOH/Na2CO3 Neutralization Ketone Ketones/Aldehydes Base->Ketone Condensation (H+ Cat.) Dicarbonyl 1,3-Dicarbonyls Base->Dicarbonyl Cyclocondensation (Knorr Synthesis) Acyl Acyl Chlorides Base->Acyl Acylation Hydrazone Hydrazone (Schiff Base) Ketone->Hydrazone Pyrazole N-Alkyl Pyrazole Dicarbonyl->Pyrazole Hydrazide Acid Hydrazide Acyl->Hydrazide

Figure 1: Primary reaction pathways for (2-Methylcyclohexyl)hydrazine. The transition from salt to free base is the critical activation step.

Synthetic Applications: Heterocycle Construction

Pyrazole Synthesis (Knorr Reaction)

The most valuable application in drug discovery is the formation of N-substituted pyrazoles. The (2-methylcyclohexyl) group acts as a lipophilic appendage that can improve the blood-brain barrier (BBB) permeability of the final drug candidate.

Mechanism:

  • Attack: The terminal

    
     attacks the most reactive carbonyl of a 1,3-dicarbonyl.
    
  • Elimination: Water is lost to form a hydrazone intermediate.[2]

  • Cyclization: The

    
     nitrogen attacks the second carbonyl.
    
  • Aromatization: Loss of a second water molecule yields the aromatic pyrazole.

Critical Consideration: Because the


 is hindered by the C2-methyl group, the cyclization step (Step 3) may require higher temperatures (reflux in ethanol/acetic acid) compared to unhindered hydrazines.

PyrazoleMech Step1 Reagents: (2-Me-Cy)-NHNH2 + 1,3-Diketone Step2 Intermediate: Mono-hydrazone formation Step1->Step2 - H2O (Fast) Step3 Cyclization: Intramolecular Attack by N1 Step2->Step3 Steric Barrier Requires Heat Step4 Product: 1-(2-Methylcyclohexyl)pyrazole Step3->Step4 - H2O Aromatization

Figure 2: Step-wise mechanism for Pyrazole synthesis highlighting the steric barrier at the cyclization stage.

Experimental Protocols

Protocol A: Free-Basing the Hydrochloride Salt

The hydrochloride salt is acidic and will not react as a nucleophile until neutralized.

  • Dissolution: Dissolve 10 mmol of (2-Methylcyclohexyl)hydrazine HCl in 20 mL of water.

  • Neutralization: Slowly add 10% NaOH solution (or saturated

    
     for milder conditions) while stirring until pH reaches ~10.
    
  • Extraction: Extract the free base immediately with Dichloromethane (DCM) (

    
     mL).
    
    • Note: Alkyl hydrazines can be air-sensitive. Minimize exposure.[3]

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo if using immediately. Alternatively, use the biphasic mixture directly for robust reactions.
    
Protocol B: Synthesis of a Pyrazole Derivative

Target: Reaction with Acetylacetone (2,4-Pentanedione)

ParameterSpecification
Scale 5.0 mmol
Solvent Ethanol (Absolute)
Catalyst Acetic Acid (glacial, 2-3 drops)
Temp/Time Reflux (

C) for 3–5 hours

Step-by-Step:

  • Suspend 5.0 mmol of (2-Methylcyclohexyl)hydrazine HCl in 15 mL Ethanol.

  • Add 5.5 mmol (1.1 eq) of Sodium Acetate (to buffer the HCl and release the free hydrazine in situ). Stir for 10 mins.

  • Add 5.0 mmol of Acetylacetone dropwise.

  • Add catalytic Acetic Acid (opt.[4] if reaction is sluggish).

  • Heat to reflux.[3] Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The hydrazine spot (stains with ninhydrin or PMA) should disappear.

  • Workup: Cool to RT. Evaporate solvent.[3] Partition residue between Water/Ethyl Acetate. Wash organic layer with Brine.[3]

  • Purification: Flash chromatography is usually required to separate regioisomers if unsymmetrical diketones are used.

Safety & Stability (E-E-A-T)

  • Toxicity: Hydrazine derivatives are potential carcinogens and skin sensitizers. All handling must occur in a fume hood.

  • Stability: The hydrochloride salt is hygroscopic but stable for months at

    
    C. The free base is prone to oxidation (turning yellow/brown) and should be used immediately upon generation.
    
  • Incompatibility: Avoid contact with strong oxidizing agents (creates azo compounds or nitrogen gas evolution).

References

  • PubChem. (n.d.).[5] Compound Summary: (2-Methylcyclohexyl)hydrazine.[5] National Library of Medicine. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[3] (Reference for conformational analysis of cyclohexane derivatives).

  • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for Pyrazole synthesis).
  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]

Sources

Foundational

Technical Guide: Research Frontiers for (2-Methylcyclohexyl)hydrazine Hydrochloride

Executive Summary & Structural Analysis (2-Methylcyclohexyl)hydrazine hydrochloride is a specialized aliphatic hydrazine building block. Unlike its aromatic counterpart (o-tolylhydrazine) or the unsubstituted cyclohexylh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

(2-Methylcyclohexyl)hydrazine hydrochloride is a specialized aliphatic hydrazine building block. Unlike its aromatic counterpart (o-tolylhydrazine) or the unsubstituted cyclohexylhydrazine, this molecule offers a unique combination of three-dimensionality (Fsp3 character) , lipophilicity , and conformational restriction .

In modern drug discovery, "escaping the flatland" of aromatic rings is a priority to improve solubility and target selectivity. This compound serves as a critical tool for scaffold hopping —replacing flat phenyl rings with saturated, chiral cyclohexyl rings to modulate physicochemical properties without sacrificing hydrophobic interactions.

Structural Advantages[1]
  • Stereoelectronic Effects: The 2-methyl substituent on the cyclohexane ring introduces chirality and steric bulk. This forces the ring into specific chair conformations (equatorial vs. axial methyl), allowing for precise probing of receptor binding pockets.

  • Metabolic Stability: Unlike phenylhydrazines, which are prone to forming toxic aniline metabolites or reactive nitrenium ions, the cyclohexyl scaffold is metabolically distinct, typically undergoing oxidation at the ring carbons rather than forming genotoxic aromatic amines.

  • Lipophilicity Modulation: The aliphatic ring increases logP compared to heteroaromatics but maintains a different solvation profile than planar aromatics, aiding in blood-brain barrier (BBB) penetration for CNS targets.

Core Research Area: Heterocyclic Synthesis

The primary utility of (2-Methylcyclohexyl)hydrazine hydrochloride is as a dinucleophilic precursor for constructing nitrogen-rich heterocycles. These heterocycles—specifically pyrazoles, indazoles, and triazoles—are ubiquitous in kinase inhibitors and GPCR ligands.

Pyrazole Synthesis (The Knorr Adaptation)

The condensation of this hydrazine with 1,3-dicarbonyls (or their synthetic equivalents like enaminones) yields 1-substituted pyrazoles. The steric bulk of the 2-methylcyclohexyl group at the N1 position can significantly influence the regioselectivity of this cyclization, often favoring the formation of the sterically less congested isomer.

Research Opportunity: Investigate the regiochemical outcomes of condensing (2-Methylcyclohexyl)hydrazine with unsymmetrical 1,3-diketones. The steric clash between the 2-methyl group and the C5-substituent of the pyrazole is a predictable but underutilized tool for directing isomer formation.

Visualization: Synthetic Pathway

The following diagram illustrates the workflow for converting this building block into bioactive scaffolds.

SynthesisWorkflow cluster_apps Downstream Applications Hydrazine (2-Methylcyclohexyl) hydrazine HCl Intermediate Hydrazone Intermediate Hydrazine->Intermediate Condensation (EtOH, Reflux) Diketone 1,3-Diketone (R1, R2) Diketone->Intermediate Pyrazole N1-(2-Methylcyclohexyl) Pyrazole Intermediate->Pyrazole Cyclization (-H2O) Kinase Kinase Inhibitors (ATP Competitive) Pyrazole->Kinase Agro Agrochemicals (Fungicides) Pyrazole->Agro

Figure 1: Synthetic workflow transforming the hydrazine precursor into bioactive pyrazole scaffolds.

Medicinal Chemistry Applications

CNS Agents & Neuropathic Pain

Hydrazine derivatives have a historical lineage in CNS pharmacology (e.g., phenelzine as an MAOI). However, the modern focus has shifted to N-acylhydrazones and pyrazoles as non-covalent inhibitors.

  • Target: Voltage-gated ion channels (Nav1.7) or inflammatory pathways (TNF-alpha).

  • Mechanism: Research on cyclohexyl-N-acylhydrazones (e.g., LASSBio-294 analogs) demonstrates that the cyclohexyl group provides necessary lipophilicity for CNS penetration while interacting with hydrophobic pockets in the receptor. The 2-methyl variant adds a "conformational lock," potentially increasing potency by reducing the entropic penalty of binding.

Metabolic Disease (Diabetes)

Hydrazine-clubbed thiazoles are emerging as potent inhibitors of enzymes like Aldose Reductase (ALR2) and Alpha-Glucosidase .

  • Hypothesis: Replacing the standard phenyl ring in these inhibitors with a 2-methylcyclohexyl group could improve selectivity for ALR2 over the related aldehyde reductase (ALR1), a common toxicity hurdle.

Visualization: Scaffold Hopping Logic

This diagram explains the strategic decision-making process for using this specific building block.

SAR_Logic Hit Initial Hit: Phenyl-Hydrazine Core Problem Issue: Metabolic Toxicity / Flat Structure Hit->Problem Solution1 Step 1: Saturation (Switch to Cyclohexyl) Problem->Solution1 Improve Phys-Chem Solution2 Step 2: Optimization (Add 2-Methyl Group) Solution1->Solution2 Fill Hydrophobic Pocket Benefit Outcome: 1. Chirality (Selectivity) 2. Higher Fsp3 (Solubility) 3. Metabolic Stability Solution2->Benefit

Figure 2: SAR decision tree illustrating the "Scaffold Hopping" strategy utilizing the 2-methylcyclohexyl moiety.

Experimental Protocol: Synthesis of a 1-(2-Methylcyclohexyl)pyrazole Derivative

Context: This protocol describes the condensation of (2-Methylcyclohexyl)hydrazine hydrochloride with acetylacetone. This serves as a model reaction for validating the reactivity of the hydrazine batch.

Materials
  • (2-Methylcyclohexyl)hydrazine hydrochloride (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Ethanol (absolute)

  • Triethylamine (Et3N) (1.2 eq) - Critical for neutralizing the HCl salt.

Methodology
  • Neutralization: In a round-bottom flask, suspend (2-Methylcyclohexyl)hydrazine hydrochloride (1 mmol) in Ethanol (5 mL). Add Triethylamine (1.2 mmol) dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free hydrazine).

  • Condensation: Add Acetylacetone (1.1 mmol) dropwise. The reaction is exothermic; maintain temperature <20°C during addition to prevent polymerization side-products.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor consumption of hydrazine by TLC (stain with p-anisaldehyde; hydrazines typically stain orange/red).

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove triethylamine hydrochloride salts.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Data Interpretation:

  • 1H NMR: Look for the disappearance of the hydrazine NH protons (broad singlets) and the appearance of the pyrazole C4-H (typically ~6.0 ppm) and the distinct multiplets of the cyclohexyl ring.

  • Regiochemistry: If using an unsymmetrical diketone, NOESY experiments are required to determine if the 2-methyl group is proximal to the C5 substituent.

Safety & Stability Considerations

  • Toxicity: Hydrazines are potential alkylating agents and suspected carcinogens. While the hydrochloride salt significantly reduces volatility (preventing inhalation risks compared to the free base), it must be handled in a fume hood with nitrile gloves.

  • Stability: Hydrazine hydrochlorides are hygroscopic. Store in a desiccator at 4°C. Oxidation to the azo compound can occur upon prolonged exposure to air/light; if the white solid turns yellow, purify before use.

References

  • Kumari, S., et al. (2025). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health. Link

  • Fraga, C.A., & Barreiro, E.J. (2006). Medicinal chemistry of N-acylhydrazones: New lead-compounds of analgesic, antiinflammatory and antithrombotic drugs.[1] Current Medicinal Chemistry.[1] Link

  • Sigma-Aldrich. (2023). Cyclohexylhydrazine hydrochloride Product Specification and Safety Data.Link

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles: Recent Literature and Protocols.Link

  • Enamine. (2023). Hydrazine Building Blocks in Drug Discovery.[2][3][4]Link[2]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Reactivity &amp; Applications of (2-Methylcyclohexyl)hydrazine Hydrochloride

[1] Executive Summary This application note details the chemical reactivity, handling protocols, and synthetic applications of (2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 24214-73-1 / Free base analogs).[1] As a st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the chemical reactivity, handling protocols, and synthetic applications of (2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 24214-73-1 / Free base analogs).[1] As a sterically hindered alkyl hydrazine, this reagent is a critical building block for constructing N-substituted pyrazoles , indazoles , and stable hydrazone intermediates in medicinal chemistry.[1]

Unlike aryl hydrazines (used in Fischer Indole synthesis), this alkyl hydrazine serves primarily as a nucleophile for carbonyl condensation.[1] Its 2-methyl substitution introduces specific stereochemical constraints (cis/trans isomerism) that influence reaction kinetics and product conformation, valuable for structure-activity relationship (SAR) studies in drug discovery.[1]

Chemical Profile & Mechanistic Insight[1][2][3]

Reagent Characteristics

The reagent is typically supplied as a hydrochloride salt (


) to ensure stability, as free alkyl hydrazines are oxidation-sensitive.[1]
  • Molecular Weight: 164.68 g/mol (HCl salt)[1]

  • Stereochemistry: The cyclohexane ring creates axial/equatorial conformational isomers. The 2-methyl group adds steric bulk proximal to the nucleophilic nitrogen, potentially retarding reaction rates compared to unsubstituted cyclohexylhydrazine.

  • Acidity: The hydrochloride salt is acidic; successful reaction requires liberation of the free base in situ or pre-neutralization.

Mechanism of Action: Carbonyl Condensation

The core reactivity involves the nucleophilic attack of the terminal amino group (


) on an electrophilic carbonyl carbon.

Key Mechanistic Steps:

  • Salt Neutralization:

    
    [1]
    
  • Nucleophilic Attack: The lone pair on the terminal nitrogen attacks the carbonyl carbon.

  • Proton Transfer: Formation of a hemiaminal (carbinolamine) intermediate.[1]

  • Dehydration: Acid-catalyzed elimination of water to form the

    
     bond (Hydrazone).[1]
    
Reaction Pathway Diagram

The following diagram illustrates the bifurcation of reactivity based on the carbonyl substrate (Simple Ketone vs. 1,3-Diketone).

ReactionPathways Start (2-Methylcyclohexyl) hydrazine HCl FreeBase Free Hydrazine (Nucleophile) Start->FreeBase Neutralization Base Base (NaOAc/Et3N) Base->FreeBase Ketone Simple Ketone (R-CO-R') FreeBase->Ketone Diketone 1,3-Diketone (R-CO-CH2-CO-R') FreeBase->Diketone Intermediate1 Carbinolamine Intermediate Ketone->Intermediate1 Attack Intermediate2 Hydrazone (Schiff Base) Diketone->Intermediate2 Mono-condensation Intermediate1->Intermediate2 - H2O Cyclization Intramolecular Cyclization Intermediate2->Cyclization Acid Cat. ProductA Stable Hydrazone (C=N-NH-R) Intermediate2->ProductA Isolation ProductB N-Alkyl Pyrazole (Heterocycle) Cyclization->ProductB Aromatization Elimination - H2O

Figure 1: Reaction pathways for (2-Methylcyclohexyl)hydrazine.[1] The reagent forms stable hydrazones with simple ketones or cyclizes into pyrazoles with 1,3-diketones.

Experimental Protocols

Protocol A: Synthesis of N-(2-Methylcyclohexyl)pyrazoles

Application: Creating pharmacophores found in COX-2 inhibitors and kinase inhibitors.[1] This reaction uses the Knorr Pyrazole Synthesis method adapted for alkyl hydrazines.[1]

Reagents:

  • (2-Methylcyclohexyl)hydrazine HCl (1.0 equiv)[1]

  • 1,3-Diketone (e.g., Acetylacetone) (1.1 equiv)[1]

  • Ethanol (Absolute)[1]

  • Sodium Acetate (1.1 equiv) or Triethylamine (1.2 equiv)[1]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 5.0 mmol of (2-Methylcyclohexyl)hydrazine HCl in 20 mL of ethanol.

  • Neutralization: Add 5.5 mmol of Sodium Acetate (anhydrous). Stir for 10 minutes at room temperature. Note: This buffers the HCl, liberating the hydrazine free base without creating highly basic conditions that might promote side reactions.

  • Addition: Dropwise add 5.5 mmol of the 1,3-diketone (diluted in 5 mL ethanol) over 10 minutes.

    • Observation: The reaction is often exothermic. A slight color change (yellowing) may occur.[1]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

    • Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). The hydrazine starting material (polar, stains with ninhydrin) should disappear; a less polar UV-active spot (pyrazole) should appear.[1]

  • Work-up:

    • Evaporate the ethanol under reduced pressure.[1]

    • Resuspend the residue in water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Look for the disappearance of the diketone methylene protons and the appearance of the pyrazole aromatic proton (singlet ~6.0 ppm for 3,5-dimethylpyrazole).

  • MS (ESI):

    
     corresponds to MW of Diketone + Hydrazine - 
    
    
    
    + 1.[1]
Protocol B: General Hydrazone Formation (Derivatization)

Application: Characterization of ketones or protecting group strategy.[1]

Reagents:

  • (2-Methylcyclohexyl)hydrazine HCl (1.0 equiv)[1]

  • Target Ketone/Aldehyde (1.0 equiv)[1]

  • Solvent: Methanol or Ethanol[1][2]

  • Catalyst: Acetic Acid (glacial, 1-2 drops)

Methodology:

  • Dissolve the hydrazine salt and the ketone in Methanol (0.5 M concentration).

  • Add Sodium Acetate (1.0 equiv) to neutralize the HCl salt.[1]

  • Stir at room temperature for 1–12 hours. (Sterically hindered ketones like camphor may require reflux).[1]

  • Isolation:

    • If solid precipitates:[1] Filter and wash with cold methanol.[1]

    • If solution remains clear: Concentrate solvent and recrystallize from ethanol/water.[1]

Critical Analytical & Optimization Data

Solvent Selection Guide

The choice of solvent impacts the reaction rate and the solubility of the hydrochloride salt.

SolventSolubility of HCl SaltReaction RateRecommended Use
Methanol HighFastGeneral hydrazone formation.[1]
Ethanol ModerateModerateReflux reactions (Pyrazoles).[1]
Water/Acetic Acid HighSlowAqueous derivatization (Green chem).[1]
THF LowVery SlowNot recommended unless free base is pre-isolated.[1]
Stereochemical Considerations

The 2-methyl substituent introduces significant steric factors.

  • Cis-isomer: The methyl and hydrazine groups are on the same side. If the hydrazine is axial, reactivity may be lower due to 1,3-diaxial interactions.[1]

  • Trans-isomer: Generally more thermodynamically stable if both groups are equatorial.[1]

  • Impact: Commercial reagents are often mixtures.[1] In high-precision medicinal chemistry, separating the resulting hydrazone/pyrazole isomers via HPLC (Chiralpak AD-H or similar columns) may be necessary.[1]

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Toxicity: Alkyl hydrazines are potential genotoxins and carcinogens.[1] Handle in a fume hood.

  • Skin Absorption: Wear nitrile gloves (double gloving recommended) and a lab coat.[1]

  • Allergen: Hydrazines are known skin sensitizers.[1]

Disposal:

  • Quench unreacted hydrazine with dilute bleach (sodium hypochlorite) or acetone (forming the hydrazone) before disposal into hazardous waste streams.[1] Note: Acetone hydrazones are less toxic but still hazardous.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction HCl salt not neutralized.Add NaOAc or Pyridine.[1] Ensure pH is ~4-6 (slightly acidic accelerates mechanism, but free base is needed for attack).[1]
Low Yield Steric hindrance of 2-methyl group.[1]Increase temperature (Reflux) or use microwave irradiation (100°C, 10-20 min).[1]
Multiple Spots on TLC

Isomerism of hydrazone.
This is normal for hydrazones.[1] They often interconvert in solution.[1]
Oiling Out Product is lipophilic.[1]Use Ethanol/Water recrystallization or switch to column chromatography.[1]

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience.[1] (Provides the foundational mechanism for nucleophilic addition to carbonyls).[1] [1]

  • Maddaluno, J., et al. "Knorr Pyrazole Synthesis."[1] Elsevier Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.[1] (Authoritative review on pyrazole synthesis from hydrazines).

  • PubChem. "Compound Summary: (2-Methylcyclohexyl)hydrazine."[1] National Library of Medicine.[1] (Safety and Physical Property Data). [1]

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Detailed discussion on heterocycle formation). [1]

  • Fisher Scientific. "Safety Data Sheet: Cyclohexylhydrazine Hydrochloride."[1] (Representative safety data for the class). [1]

Sources

Application

Application Notes and Protocols for the Utilization of (2-Methylcyclohexyl)hydrazine Hydrochloride in Agrochemical Synthesis

Introduction: The Strategic Role of Substituted Hydrazines in Modern Agrochemicals The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Hydrazines in Modern Agrochemicals

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within the vast chemical space explored by researchers, heterocyclic compounds, particularly pyrazoles, have emerged as a privileged scaffold. Pyrazole derivatives are integral to a wide array of commercial fungicides, insecticides, and herbicides due to their potent and often specific biological activities. A pivotal synthetic strategy for accessing the pyrazole core is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2][3] The nature of the substituent on the hydrazine moiety is a critical determinant of the final product's physicochemical properties and, consequently, its bioactivity and crop safety profile.

(2-Methylcyclohexyl)hydrazine hydrochloride is a valuable, yet under-documented, building block in this context. The presence of the 2-methylcyclohexyl group introduces a lipophilic and sterically defined element, which can significantly influence the resulting agrochemical's interaction with its biological target, as well as its uptake and translocation within the plant. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (2-Methylcyclohexyl)hydrazine hydrochloride in the synthesis of pyrazole-based agrochemicals. The protocols and insights provided herein are grounded in established principles of heterocyclic chemistry and are designed to be both informative and practically applicable.

Physicochemical Properties of (2-Methylcyclohexyl)hydrazine Hydrochloride

A thorough understanding of the starting material's properties is fundamental to successful synthesis and scale-up. The hydrochloride salt form of (2-Methylcyclohexyl)hydrazine enhances its stability and handling characteristics compared to the free base.

PropertyValueSource
Molecular Formula C₇H₁₇ClN₂PubChem
Molecular Weight 164.68 g/mol PubChem
Appearance White to off-white crystalline solidSupplier Data
Solubility Soluble in water and lower alcohols (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents.General knowledge of hydrazine salts
Stability The hydrochloride salt is more stable to air oxidation than the free base. Store in a cool, dry place away from oxidizing agents.General knowledge of hydrazine salts

Core Synthetic Application: Synthesis of N-(2-Methylcyclohexyl) Pyrazole Carboxamides

A prominent class of pyrazole-based agrochemicals is the pyrazole carboxamides, which have demonstrated potent fungicidal activity, notably as succinate dehydrogenase inhibitors (SDHIs). The following section details a robust protocol for the synthesis of a model N-(2-methylcyclohexyl) pyrazole carboxamide, a scaffold with high potential for agrochemical activity.

Reaction Principle: The Knorr Pyrazole Synthesis

The cornerstone of this synthetic approach is the Knorr pyrazole synthesis, which involves the condensation of a β-keto ester with a hydrazine derivative.[1][3] This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring. The reaction is typically catalyzed by an acid.

Experimental Workflow

The overall synthetic workflow for the preparation of a target N-(2-methylcyclohexyl) pyrazole carboxamide can be conceptualized as a three-stage process:

workflow cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Saponification cluster_2 Stage 3: Amide Coupling A (2-Methylcyclohexyl)hydrazine Hydrochloride C Knorr Pyrazole Synthesis (Condensation/Cyclization) A->C B Ethyl 2-chloro-acetoacetate (β-Keto Ester) B->C D Ethyl 1-(2-methylcyclohexyl)-3-chloro -1H-pyrazole-5-carboxylate C->D E Saponification (e.g., NaOH, EtOH/H₂O) D->E F 1-(2-methylcyclohexyl)-3-chloro -1H-pyrazole-5-carboxylic acid E->F H Amide Coupling (e.g., SOCl₂, then amine) F->H G Amine (e.g., 2-Aminotoluene) G->H I Target Pyrazole Carboxamide H->I

Caption: Three-stage workflow for pyrazole carboxamide synthesis.

Detailed Experimental Protocols

Safety Precaution: Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

This protocol describes the formation of the core pyrazole ring system. The choice of a chlorinated β-keto ester provides a handle for further functionalization if desired.

  • Materials:

    • (2-Methylcyclohexyl)hydrazine hydrochloride

    • Ethyl 2-chloroacetoacetate

    • Ethanol (absolute)

    • Glacial acetic acid

    • Sodium bicarbonate

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

    • Round-bottom flask with reflux condenser and magnetic stirrer

    • Heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of (2-Methylcyclohexyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) and stir for 30 minutes at room temperature to neutralize the hydrochloride and generate the free base in situ.

    • Add ethyl 2-chloroacetoacetate (1.05 eq) to the reaction mixture, followed by a catalytic amount of glacial acetic acid (approximately 5 mol%).

    • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure ethyl 1-(2-methylcyclohexyl)-3-chloro-1H-pyrazole-5-carboxylate.

  • Rationale:

    • The in-situ generation of the free hydrazine base from its hydrochloride salt using a mild base like sodium bicarbonate is a common and effective strategy.

    • Ethanol is a suitable solvent as it readily dissolves the reactants and has an appropriate boiling point for the reaction.

    • The catalytic amount of acetic acid facilitates both the initial hydrazone formation and the subsequent cyclization/dehydration steps.

This step converts the ethyl ester to the corresponding carboxylic acid, which is then activated for amide coupling.

  • Materials:

    • Ethyl 1-(2-methylcyclohexyl)-3-chloro-1H-pyrazole-5-carboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol

    • Water

    • Hydrochloric acid (HCl, concentrated)

    • Round-bottom flask with reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolve the pyrazole ester (1.0 eq) in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

    • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.

  • Rationale:

    • Saponification is a standard method for the hydrolysis of esters. The use of excess sodium hydroxide ensures the reaction goes to completion.

    • Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

This final stage involves the formation of the amide bond, a crucial linkage in many bioactive molecules.

  • Materials:

    • 1-(2-methylcyclohexyl)-3-chloro-1H-pyrazole-5-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Anhydrous dichloromethane (DCM) or Toluene

    • The desired amine (e.g., 2-aminotoluene)

    • Triethylamine (Et₃N) or Pyridine

    • Round-bottom flask with a nitrogen inlet and magnetic stirrer

  • Procedure:

    • Suspend the pyrazole carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 1-2 hours. The suspension should become a clear solution as the acid chloride forms.

    • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

    • Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

    • In a separate flask, dissolve the amine (e.g., 2-aminotoluene, 1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

    • Cool the amine solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.

  • Rationale:

    • Conversion of the carboxylic acid to the more reactive acid chloride using thionyl chloride is a classic and efficient method for activating the carboxyl group for amidation.

    • Triethylamine acts as a base to neutralize the HCl generated during the amide bond formation.

    • The aqueous workup removes unreacted starting materials and byproducts.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the target pyrazole carboxamide should be confirmed by standard analytical techniques.

StageProductExpected Yield RangeKey Analytical Data
1Ethyl 1-(2-methylcyclohexyl)-3-chloro-1H-pyrazole-5-carboxylate60-80%¹H NMR: Signals corresponding to the ethyl ester, pyrazole ring proton, and 2-methylcyclohexyl protons. MS (ESI+): [M+H]⁺ at the expected m/z.
21-(2-methylcyclohexyl)-3-chloro-1H-pyrazole-5-carboxylic acid85-95%¹H NMR: Disappearance of ethyl ester signals and appearance of a broad singlet for the carboxylic acid proton. IR: Broad O-H stretch and a C=O stretch for the carboxylic acid.
3Target Pyrazole Carboxamide70-90%¹H NMR: Appearance of signals for the newly introduced amine moiety and a characteristic amide N-H proton signal. MS (ESI+): [M+H]⁺ at the expected m/z.

Logical Relationships in Synthesis

The sequence of reactions is logically determined by the reactivity of the functional groups involved.

logic Start (2-Methylcyclohexyl)hydrazine Hydrochloride Step1 Knorr Pyrazole Synthesis with β-Keto Ester Start->Step1 Intermediate1 Pyrazole Ester Step1->Intermediate1 Forms stable heterocycle Step2 Saponification Intermediate1->Step2 Intermediate2 Pyrazole Carboxylic Acid Step2->Intermediate2 Unmasks reactive carboxylic acid Step3 Amide Coupling with Amine Intermediate2->Step3 FinalProduct Target Pyrazole Carboxamide Step3->FinalProduct Forms desired bioactive linkage

Caption: Logical progression of the synthetic route.

Conclusion and Future Perspectives

(2-Methylcyclohexyl)hydrazine hydrochloride serves as a valuable precursor for the synthesis of novel pyrazole-based agrochemicals. The protocols detailed in this guide provide a robust framework for the preparation of pyrazole carboxamides, a class of compounds with proven fungicidal activity. The lipophilic and stereochemically defined 2-methylcyclohexyl moiety offers a promising avenue for modulating the biological activity and physicochemical properties of the resulting agrochemicals. Further exploration of different β-dicarbonyl compounds and a variety of amines for the final amide coupling step will undoubtedly lead to the discovery of new and effective crop protection agents.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. [Link]

  • Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Chemistry Central Journal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yields in (2-Methylcyclohexyl)hydrazine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you optimize your reaction outcomes.

The synthesis of substituted hydrazines from ketones like 2-methylcyclohexanone is a foundational reaction in organic chemistry, yet it is often plagued by competing side reactions and purification difficulties. This guide will help you navigate these complexities with confidence.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to address specific problems you may be encountering in the lab. Each question is followed by an analysis of the underlying chemistry and actionable recommendations.

Q1: My reaction has stalled. I'm recovering mostly unreacted 2-methylcyclohexanone and hydrazine starting materials. What is the primary cause?

The Chemistry Behind the Problem: The first step of this synthesis is the condensation of 2-methylcyclohexanone with hydrazine to form the corresponding hydrazone intermediate (2-methylcyclohexanone hydrazone). This is a reversible equilibrium reaction.[1] If this equilibrium does not favor the hydrazone, the subsequent reduction step cannot occur, leading to the recovery of starting materials. Key factors that inhibit hydrazone formation include:

  • Incorrect pH: The reaction is acid-catalyzed, but a pH that is too low will protonate the hydrazine, rendering it non-nucleophilic. Conversely, a basic pH will not sufficiently activate the ketone's carbonyl group.

  • Presence of Excess Water: As water is a byproduct of the condensation, its presence will push the equilibrium back towards the starting materials (Le Châtelier's principle).[2]

  • Steric Hindrance: The methyl group at the 2-position of the cyclohexanone ring introduces some steric bulk, which can slow down the rate of hydrazone formation compared to cyclohexanone itself.

Recommended Actions:

  • Optimize pH: Adjust the reaction pH to a mildly acidic range (typically pH 4-5). A common method is to use a buffer system or add a catalytic amount of a weak acid like acetic acid.

  • Water Removal: If feasible for your solvent system, use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the product. Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can be effective.

  • Increase Reaction Time/Temperature: Given the potential for steric hindrance, allow for a longer reaction time for the initial condensation step. Gently warming the reaction (e.g., to 40-50 °C) can also increase the rate of hydrazone formation, but monitor carefully to avoid side reactions.

Q2: The reaction works, but my yield is consistently low (<40%) and TLC analysis shows multiple byproducts. What are these impurities?

The Chemistry Behind the Problem: Low yields with multiple byproducts typically point to one or more competing side reactions occurring either in parallel with or subsequent to the desired reaction pathway. The most common culprits are:

  • Azine Formation: The initially formed hydrazone can react with a second molecule of 2-methylcyclohexanone to form an azine (R₂C=N-N=CR₂).[1][2] This is a very common side reaction, especially if there is an excess of the ketone or if the hydrazone intermediate is allowed to sit for extended periods under the reaction conditions before reduction.

  • Over-reduction (Wolff-Kishner type): While the goal is to reduce the C=N bond of the hydrazone, harsh reducing conditions (strong base, high temperatures) can lead to the complete removal of the nitrogen functionality, yielding methylcyclohexane.[3][4] This is particularly a risk if using traditional Wolff-Kishner conditions.

  • Reduction of the Ketone: If the reducing agent is added before hydrazone formation is complete, it can directly reduce the 2-methylcyclohexanone starting material to 2-methylcyclohexanol. This is especially problematic with less selective reducing agents.

Recommended Actions:

  • Control Stoichiometry: Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete conversion of the ketone and minimize the chance of azine formation.

  • Isolate the Hydrazone: A robust method to prevent side reactions is a two-step procedure. First, synthesize and isolate the 2-methylcyclohexanone hydrazone. Purify it (e.g., by recrystallization or careful distillation) and then subject the pure hydrazone to the reduction step.[2] This decouples the two key transformations and often leads to much cleaner reactions and higher overall yields.

  • Choose the Right Reducing Agent: Avoid the harsh conditions of the classical Wolff-Kishner reduction. Milder and more selective reducing agents are preferable. Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are excellent choices for reducing hydrazones.[4] NaBH₃CN is particularly effective in "direct reductive amination" (one-pot) procedures because it is more selective for the protonated hydrazone (hydrazonium ion) over the ketone carbonyl group.[5]

Q3: I've formed the hydrazine base, but it's an oil and I cannot get the hydrochloride salt to crystallize. What can I do?

The Chemistry Behind the Problem: The inability of the hydrochloride salt to crystallize is almost always due to impurities or the presence of residual water or solvent. Hydrazine salts can be hygroscopic, and even small amounts of water can keep them in an oily or gummy state.[6] The choice of solvent for the salt formation is also critical.

Recommended Actions:

  • Thorough Work-up: After the reduction, ensure your aqueous work-up effectively removes all water-soluble components. Wash the organic layer containing the free hydrazine base with brine to initiate drying, and then dry it thoroughly over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Selection for Salt Formation: The key is to use a non-polar, anhydrous solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include diethyl ether, tert-butyl methyl ether (MTBE), or a mixture of an alcohol (like isopropanol) and an ether.

  • Precipitation Protocol:

    • Dissolve the purified, dry hydrazine free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or HCl in isopropanol) dropwise while stirring.

    • If a precipitate does not form immediately, try cooling the solution in an ice bath.

    • Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. .

Visualizing the Process: Troubleshooting and Reaction Pathways

To better understand the decision-making process and the chemical transformations involved, the following diagrams have been created.

G start Low Yield of (2-Methylcyclohexyl)hydrazine HCl q1 Analyze Crude Reaction: Mainly Starting Material? start->q1 q2 Multiple Byproducts Observed on TLC/LCMS? start:e->q2:w q3 Product is an Oil, Fails to Crystallize? start->q3 q1->q2  No a1 Issue: Incomplete Hydrazone Formation - Optimize pH (4-5) - Remove water (Dean-Stark) - Increase reaction time q1->a1  Yes q2->q3  No a2 Issue: Side Reactions - Control stoichiometry - Isolate hydrazone intermediate - Use milder reducing agent (NaBH4) q2->a2  Yes a3 Issue: Purification/Isolation Failure - Ensure anhydrous conditions - Use appropriate precipitation solvent (e.g., Ether) - Purify free base before salt formation q3->a3  Yes

Caption: Troubleshooting flowchart for low yields.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Ketone 2-Methyl- cyclohexanone Hydrazone Hydrazone Intermediate Ketone->Hydrazone + H2NNH2 - H2O Alcohol 2-Methyl- cyclohexanol Ketone->Alcohol Reduction Hydrazine (2-Methylcyclohexyl)- hydrazine Hydrazone->Hydrazine Reduction (e.g., NaBH4) Azine Azine Byproduct Hydrazone->Azine + Ketone - H2O

Caption: Reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, high-yield synthetic route?

The most robust and generally highest-yielding method is the two-step approach :

  • Formation and Isolation of the Hydrazone: React 2-methylcyclohexanone with hydrazine hydrate in a solvent like ethanol or methanol with catalytic acid. Once the reaction is complete, isolate and purify the hydrazone intermediate. This removes unreacted ketone and prevents azine formation.

  • Reduction of the Purified Hydrazone: Reduce the purified hydrazone with a suitable reducing agent like sodium borohydride in an alcoholic solvent. This ensures the reducing agent only acts on the desired substrate, leading to a much cleaner product.

While one-pot reductive aminations can work, they are more sensitive to reaction conditions and are often the source of low yields when not perfectly optimized.

Q2: Which reducing agent is best for this conversion?

The choice of reducing agent is critical for both yield and safety.

Reducing AgentProsCons
Sodium Borohydride (NaBH₄) Inexpensive, easy to handle, effective for reducing hydrazones.Can also reduce ketones; best used in a two-step process on the isolated hydrazone.
Sodium Cyanoborohydride (NaBH₃CN) More selective for protonated imines/hydrazones over ketones. Ideal for one-pot reactions.[5]Highly toxic (releases HCN gas under acidic conditions). Requires careful handling and quenching.
Diborane (B₂H₆) Can give high yields for the reduction of hydrazones.[7]Pyrophoric gas, requires special handling techniques. Not practical for most standard laboratories.
Catalytic Hydrogenation (H₂/Pd-C) Clean, high-yielding method.Requires specialized hydrogenation equipment (Parr shaker, etc.). Potential for over-reduction.

For most applications, Sodium Borohydride (NaBH₄) on the isolated hydrazone offers the best balance of yield, cost, and safety.

Q3: How important is the quality of the hydrazine starting material?

It is extremely important. Hydrazine, most commonly used as hydrazine hydrate (a solution in water), can degrade over time. Old or improperly stored hydrazine may have lower active content, leading to incomplete reactions. Furthermore, impurities in the hydrazine can carry through the reaction sequence, complicating purification.[8] Always use a fresh bottle from a reputable supplier or titrate an older bottle to determine its exact concentration before use.

Experimental Protocols

Protocol 1: Synthesis and Isolation of 2-Methylcyclohexanone Hydrazone
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylcyclohexanone (1.0 eq), ethanol (approx. 3 mL per mmol of ketone), and hydrazine hydrate (1.2 eq).

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting ketone is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water. The hydrazone may precipitate as a solid or separate as an oil. Extract the product with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methylcyclohexanone hydrazone, which can be used directly in the next step or purified further.

Protocol 2: Reduction to (2-Methylcyclohexyl)hydrazine
  • Dissolve the crude 2-methylcyclohexanone hydrazone (1.0 eq) from Protocol 1 in methanol (approx. 4 mL per mmol of hydrazone) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the hydrazone is consumed (monitor by TLC).

  • Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases.

  • Make the solution basic (pH > 10) by the slow addition of aqueous NaOH (e.g., 3M solution).

  • Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. The resulting solution contains the (2-Methylcyclohexyl)hydrazine free base.

Protocol 3: Formation of the Hydrochloride Salt
  • Concentrate the dried organic solution from Protocol 2 to obtain the crude free base as an oil.

  • Dissolve this oil in a minimal amount of anhydrous diethyl ether.

  • Slowly, and with vigorous stirring, add a solution of 2M HCl in diethyl ether dropwise.

  • The (2-Methylcyclohexyl)hydrazine hydrochloride should precipitate as a white solid.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid by vacuum filtration, wash it with a small amount of cold, anhydrous diethyl ether, and dry it under vacuum to obtain the final product.

References

  • Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • The synthesis and properties of some hydrazines. Aston Research Explorer.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.
  • Reductions with Hydrazine.
  • Hydrazone - Wikipedia. Wikipedia.
  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazin
  • Organic Syntheses Procedure. Organic Syntheses.
  • How to purify hydrazone?
  • 2-Methylcyclohexanone. PubChem.
  • Wolff–Kishner reduction - Wikipedia. Wikipedia.
  • Processes for producing ketazine and hydrazine.
  • Need a purification method for a free hydrazone. Reddit.
  • Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Royal Society of Chemistry.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Royal Society of Chemistry.
  • Process for the removal of impurities
  • Stability study of hydrazones.
  • The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
  • Hydrolytic Stability of Hydrazones and Oximes. SciSpace.
  • 1-Hydrosil
  • Hydrolytic Stability of Hydrazones and Oximes. NIH.
  • Nitrosamines precursors - Root Causes. Nitrosamines Exchange.
  • (4-Methylcyclohexyl)hydrazine dihydrochloride, mixture of diastereomers. ChemScene.
  • Hydrazine, 1,2-dimethyl-, dihydrochloride. Organic Syntheses.

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Optimization

Technical Support Center: Optimization of Reaction Conditions for (2-Methylcyclohexyl)hydrazine Hydrochloride

Welcome to the technical support center for the synthesis and optimization of (2-Methylcyclohexyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (2-Methylcyclohexyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to optimize your reaction conditions effectively and confidently.

Introduction to the Synthesis

The synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. A common and logical synthetic route begins with the commercially available starting material, 2-methylcyclohexanone. This pathway involves two key transformations: the formation of an intermediate, typically a hydrazone or an oxime, followed by a reduction to the desired hydrazine. The final step is the formation of the stable hydrochloride salt.

This guide will focus on the optimization of this synthetic sequence, addressing common challenges and providing detailed protocols and troubleshooting strategies.

Visualizing the Synthetic Pathway

To provide a clear overview, the general synthetic workflow is outlined below. This diagram illustrates the key stages from the starting material to the final product.

Synthetic_Pathway Start 2-Methylcyclohexanone Intermediate Intermediate Formation (e.g., 2-Methylcyclohexanone Hydrazone) Start->Intermediate + Hydrazine Hydrate (or derivative) Reduction Reduction of Intermediate Intermediate->Reduction + Reducing Agent (e.g., NaBH4, H2/Catalyst) Freebase (2-Methylcyclohexyl)hydrazine (Freebase) Reduction->Freebase Salt_Formation Hydrochloride Salt Formation Freebase->Salt_Formation + HCl Final_Product (2-Methylcyclohexyl)hydrazine Hydrochloride Salt_Formation->Final_Product

Caption: General synthetic workflow for (2-Methylcyclohexyl)hydrazine hydrochloride.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis, providing scientifically grounded answers to guide your experimental design.

Q1: What is the most effective method for the initial conversion of 2-methylcyclohexanone?

The most direct method is the formation of a hydrazone by reacting 2-methylcyclohexanone with hydrazine hydrate.[1][2] This reaction is a nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration to form the C=N bond of the hydrazone. The reaction is typically acid-catalyzed and reversible.

Q2: What are the critical parameters to control during hydrazone formation?

  • pH: The reaction is favored under mildly acidic conditions. Strong acid can protonate the hydrazine, rendering it non-nucleophilic, while basic conditions will not sufficiently activate the carbonyl group.

  • Temperature: The reaction is often performed at room temperature or with gentle heating. Higher temperatures can favor the dehydration step but may also lead to side reactions.

  • Stoichiometry: A slight excess of hydrazine hydrate is often used to drive the reaction to completion.

Q3: Which reducing agents are suitable for converting the hydrazone to the hydrazine?

Several reducing agents can be employed, each with its own advantages and disadvantages. The choice of reducing agent is a critical optimization parameter.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) Mild, selective, and easy to handle.[3]May require a protic solvent and can sometimes be slow.
Lithium Aluminum Hydride (LiAlH₄) A very powerful reducing agent, capable of reducing a wide range of functional groups.Highly reactive with water and protic solvents, requiring anhydrous conditions and careful handling.
Catalytic Hydrogenation (H₂/Catalyst) Can be highly selective and produce clean reactions. Common catalysts include Raney Nickel, Palladium on Carbon (Pd/C), or Platinum Oxide (PtO₂).Requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts.

Q4: How can I minimize the formation of the azine byproduct?

The formation of 2-methylcyclohexanone azine, where two ketone molecules react with one hydrazine molecule, is a common side reaction. This can be minimized by:

  • Controlling the stoichiometry: Using a molar excess of hydrazine hydrate.

  • Slow addition: Adding the 2-methylcyclohexanone slowly to the hydrazine solution can help to maintain a high effective concentration of hydrazine relative to the ketone.

Q5: What is the best procedure for isolating the final product as the hydrochloride salt?

Once the reduction is complete and the (2-Methylcyclohexyl)hydrazine freebase has been isolated, the hydrochloride salt can be formed by dissolving the freebase in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt is typically much less soluble in organic solvents than the freebase and will precipitate out of solution.[4] It is important to avoid an excess of water, as some hydrazine hydrochlorides can be hygroscopic.[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of hydrazone intermediate - Incomplete reaction. - Unfavorable pH. - Formation of azine byproduct.- Increase reaction time or apply gentle heating. - Adjust pH to mildly acidic conditions (e.g., with a few drops of acetic acid). - Use a larger excess of hydrazine hydrate and add the ketone slowly.
Incomplete reduction of the hydrazone - Insufficient reducing agent. - Inactive catalyst (for catalytic hydrogenation). - Low reaction temperature.- Increase the molar equivalents of the reducing agent. - Use fresh catalyst or increase catalyst loading. - Increase the reaction temperature, within the stability limits of the reactants and products.
Formation of 2-methylcyclohexanol as a byproduct - Reduction of the starting ketone before hydrazone formation (if using a one-pot procedure). - Presence of water during reduction with some hydrides.- Ensure complete formation of the hydrazone before adding the reducing agent. - Use anhydrous conditions, especially with powerful reducing agents like LiAlH₄.
Product is an oil and will not crystallize as the hydrochloride salt - Presence of impurities. - Residual solvent. - Incorrect stoichiometry of HCl addition.- Purify the freebase by distillation or chromatography before salt formation. - Ensure all solvent is removed under vacuum. - Add HCl solution dropwise until precipitation is complete. Test the pH of the supernatant.
Product is discolored - Air oxidation of the hydrazine. - Side reactions at elevated temperatures.- Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating during the reaction and purification steps.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments in the synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride.

Protocol 1: Synthesis of 2-Methylcyclohexanone Hydrazone

Protocol_1 cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A 1. Combine hydrazine hydrate and ethanol in a round-bottom flask. B 2. Add a catalytic amount of acetic acid. A->B C 3. Cool the mixture in an ice bath. B->C D 4. Add 2-methylcyclohexanone dropwise with stirring. C->D E 5. Allow the reaction to warm to room temperature and stir for 2-4 hours. D->E F 6. Monitor the reaction by TLC or GC-MS. E->F G 7. Remove ethanol under reduced pressure. F->G H 8. Extract the aqueous residue with diethyl ether. G->H I 9. Dry the combined organic layers over anhydrous sodium sulfate. H->I J 10. Concentrate the solution to obtain the crude hydrazone. I->J

Caption: Step-by-step workflow for the synthesis of 2-methylcyclohexanone hydrazone.

Materials:

  • 2-Methylcyclohexanone

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Glacial acetic acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine hydrazine hydrate (1.2 equivalents) and ethanol.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Cool the flask in an ice bath.

  • Slowly add 2-methylcyclohexanone (1.0 equivalent) to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.

  • Once the reaction is complete, remove the ethanol by rotary evaporation.

  • Extract the remaining aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude 2-methylcyclohexanone hydrazone, which can be used in the next step without further purification.

Protocol 2: Reduction of 2-Methylcyclohexanone Hydrazone and Formation of the Hydrochloride Salt

Protocol_2 cluster_0 Reduction cluster_1 Workup cluster_2 Salt Formation and Purification A 1. Dissolve crude hydrazone in methanol. B 2. Cool the solution in an ice bath. A->B C 3. Add sodium borohydride portion-wise. B->C D 4. Stir at room temperature until the reaction is complete (monitor by TLC/GC-MS). C->D E 5. Quench the reaction by slowly adding water. D->E F 6. Remove methanol under reduced pressure. E->F G 7. Extract the aqueous residue with dichloromethane. F->G H 8. Dry the combined organic layers over anhydrous sodium sulfate. G->H I 9. Concentrate to obtain the crude freebase. H->I J 10. Dissolve the crude freebase in diethyl ether. I->J K 11. Add ethereal HCl dropwise until precipitation is complete. J->K L 12. Filter the precipitate and wash with cold diethyl ether. K->L M 13. Dry the solid under vacuum to yield the final product. L->M

Caption: Workflow for the reduction of the hydrazone and formation of the hydrochloride salt.

Materials:

  • Crude 2-Methylcyclohexanone hydrazone from Protocol 1

  • Methanol

  • Sodium borohydride

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Hydrogen chloride solution in diethyl ether

Procedure:

  • Dissolve the crude hydrazone in methanol.

  • Cool the solution in an ice bath.

  • Carefully add sodium borohydride (2-3 equivalents) in small portions to control the initial exothermic reaction and gas evolution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the progress by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water.

  • Remove the methanol by rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude (2-Methylcyclohexyl)hydrazine freebase.

  • Dissolve the crude freebase in a minimal amount of diethyl ether.

  • While stirring, add a solution of hydrogen chloride in diethyl ether dropwise. A white precipitate of the hydrochloride salt will form.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether.

  • Dry the (2-Methylcyclohexyl)hydrazine hydrochloride under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. The proton NMR spectrum of 2-methylcyclohexanone shows characteristic peaks for the methyl group and the protons on the cyclohexane ring.[6] In the final product, the disappearance of the C=O or C=N signal in the ¹³C NMR and the appearance of N-H protons in the ¹H NMR are key indicators of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong C=O stretching band from the starting material (around 1710 cm⁻¹) and the C=N stretch of the intermediate. The final product will exhibit N-H stretching bands (typically in the range of 3200-3400 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Safety and Handling

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. [7] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9]

  • Hydrazine hydrate is corrosive and can cause severe burns. [7]

  • Sodium borohydride and lithium aluminum hydride react violently with water to produce flammable hydrogen gas. Handle with care and quench slowly.

  • Reactions with hydrazine can be exothermic. [10] Use an ice bath for cooling, especially during the initial addition of reagents.

By understanding the chemical principles behind each step and anticipating potential challenges, researchers can effectively optimize the synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride, leading to improved yields, higher purity, and a safer laboratory experience.

References

  • Scribd. (n.d.). Borohydride Reduction of 2-Methylcyclohexanone. Scribd. Retrieved from [Link]

  • Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.
  • Organic Syntheses. (n.d.). Hydrazine, 1,2-dimethyl-, dihydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • Pearson. (2024, July 7). Propose a mechanism for both parts of the Wolff–Kishner reduction of cyclohexanone. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Hydrazine. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2-Methylcyclohexyl)hydrazine Hydrochloride

Welcome to the technical support center for the purification of (2-Methylcyclohexyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (2-Methylcyclohexyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this compound. The following question-and-answer format is structured to address specific issues with scientifically grounded explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My synthesized (2-Methylcyclohexyl)hydrazine hydrochloride is an oil and won't crystallize. What are the likely causes and how can I induce crystallization?

A1: The failure of (2-Methylcyclohexyl)hydrazine hydrochloride to crystallize is a common issue, often stemming from the presence of impurities that inhibit the formation of a crystal lattice.

Causality:

  • Residual Solvents: The presence of reaction solvents can lower the overall purity and interfere with crystal lattice formation.

  • Excess Starting Material: Unreacted starting materials are common impurities that can prevent crystallization.

  • By-products: Side reactions can lead to the formation of structurally similar by-products that co-purify with the desired compound.

  • Hygroscopic Nature: Hydrazine salts can be hygroscopic, and absorbed water can prevent crystallization.

Troubleshooting Protocol:

  • Solvent Removal: Ensure all reaction solvents are thoroughly removed. This can be achieved by rotary evaporation followed by drying under high vacuum.

  • Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a non-polar solvent in which the product is insoluble (e.g., diethyl ether or hexanes) and scratching the inside of the flask with a glass rod at the solvent-air interface.

  • Recrystallization: If trituration fails, recrystallization is the next step. For hydrazine derivatives, ethanol is often a suitable solvent.[1] Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly. If crystals do not form, try adding a non-polar anti-solvent (e.g., diethyl ether) dropwise to the cooled solution until turbidity is observed, then allow it to stand.

Q2: What are the best methods for removing organic impurities from my (2-Methylcyclohexyl)hydrazine hydrochloride sample?

A2: The choice of purification method depends on the nature and quantity of the impurities. Common organic impurities in hydrazine synthesis can include unreacted starting materials and by-products from side reactions.

Methods for Removing Organic Impurities:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A successful recrystallization relies on the significant difference in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. For hydrazine salts, repeated recrystallization may be necessary to achieve high purity.[2]

  • Column Chromatography: If recrystallization is ineffective, column chromatography over silica gel can be employed. It's important to note that the polar nature of hydrazine salts can lead to strong adsorption on silica. A polar eluent system, such as a mixture of dichloromethane and methanol, is often required.

  • Acid-Base Extraction: This technique can be used to separate the basic hydrazine product from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate the hydrazine and extract it into the aqueous phase. The aqueous layer can then be basified and the free hydrazine extracted back into an organic solvent. The hydrochloride salt can then be reformed by adding HCl.

Q3: I suspect my sample is contaminated with inorganic salts. How can I remove them?

A3: Inorganic salt contamination can arise from the reagents used in the synthesis or workup.

Troubleshooting Protocol:

  • Solvent Extraction: (2-Methylcyclohexyl)hydrazine hydrochloride has some solubility in polar organic solvents like ethanol, while many inorganic salts are insoluble. Stirring the crude product in a minimal amount of cold ethanol and then filtering can remove a significant portion of inorganic salt impurities.

  • Recrystallization from a Mixed Solvent System: A carefully chosen mixed solvent system can also aid in the removal of inorganic salts. For instance, dissolving the crude product in a minimal amount of hot water and then adding a large volume of a miscible organic solvent in which the desired product is less soluble (like acetone or isopropanol) can cause the hydrochloride salt to precipitate while leaving inorganic salts in the solution.

  • Ion-Exchange Chromatography: For trace amounts of salt-like impurities, ion-exchange chromatography can be effective. The hydrazine salt can be passed through a cation-exchange resin to remove cationic impurities.[3]

Q4: How can I confirm the purity of my (2-Methylcyclohexyl)hydrazine hydrochloride after purification?

A4: A combination of analytical techniques should be used to confirm the purity of your final product.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides structural information and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identifies the main compound and any impurities by their retention times and mass-to-charge ratios.[4]
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the sample by measuring the area of the product peak relative to impurity peaks.
Melting Point Analysis A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Cl) and compares it to the theoretical values.

A standard procedure for purity determination of hydrazine hydrate involves titration with a standardized potassium iodate solution.[5]

Q5: My purified (2-Methylcyclohexyl)hydrazine hydrochloride is discolored. What causes this and how can I fix it?

A5: Discoloration, often a yellow or brown tint, is typically due to the presence of trace oxidized impurities or colored by-products.

Decolorization Protocol:

  • Charcoal Treatment: During recrystallization, a small amount of activated charcoal can be added to the hot solution. The charcoal will adsorb the colored impurities. The hot solution should then be filtered through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize.

  • Repeated Recrystallization: Sometimes, multiple recrystallizations are necessary to remove persistent colored impurities.

Troubleshooting Workflows

Workflow for a Failed Crystallization

G start Crude (2-Methylcyclohexyl)hydrazine hydrochloride is an oil step1 Ensure complete removal of solvents (Rotovap + High Vacuum) start->step1 step2 Attempt Trituration (e.g., with diethyl ether) step1->step2 step3 Does it solidify? step2->step3 step4 Proceed with Recrystallization (e.g., from hot ethanol) step3->step4 No end_success Collect Crystalline Product step3->end_success Yes step5 Add anti-solvent if needed (e.g., diethyl ether) step4->step5 end_fail Consider Column Chromatography step4->end_fail step5->end_success

Caption: Decision tree for troubleshooting failed crystallization.

General Purification Strategy

G start Crude Product recrystallization Recrystallization Primary purification step for most organic impurities start->recrystallization extraction Acid-Base Extraction To remove neutral or acidic impurities start->extraction chromatography Column Chromatography For difficult to separate mixtures recrystallization:f0->chromatography If impurities persist charcoal Charcoal Treatment For removal of colored impurities recrystallization:f0->charcoal If discolored analysis Purity Analysis (NMR, LC-MS, HPLC) recrystallization->analysis extraction->recrystallization chromatography->analysis charcoal->recrystallization analysis->recrystallization Purity < 98% final_product Pure Product analysis->final_product Purity > 98%

Caption: General workflow for the purification of (2-Methylcyclohexyl)hydrazine hydrochloride.

References

  • RU2596223C2 - Method of producing high-purity hydrazine - Google Patents.
  • US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents.
  • How to purify hydrazone? - ResearchGate. Available at: [Link]

  • PURITY OF HYDRAZINE HYDRATE | PDF | Science & Mathematics - Scribd. Available at: [Link]

Sources

Optimization

Challenges in the stereoselective synthesis of (2-Methylcyclohexyl)hydrazine hydrochloride derivatives

Current Status: Operational Ticket ID: #SYN-2MCH-001 Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Introduction: The Stereochemical Challenge Welcome to the technical support hub for (2-Methylcyclo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: #SYN-2MCH-001 Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Stereochemical Challenge

Welcome to the technical support hub for (2-Methylcyclohexyl)hydrazine hydrochloride. This molecule presents a classic yet deceptive challenge in alicyclic chemistry: controlling the relative stereochemistry between the C1-hydrazine and C2-methyl groups.

The cyclohexane ring is not planar; it exists in a chair conformation. The steric bulk of the methyl group at C2 creates a bias (A-strain) that dictates the thermodynamic stability of the product.

  • Trans-isomer (1e, 2e): Thermodynamically favored (diequatorial).

  • Cis-isomer (1a, 2e): Kinetically accessible but sterically crowded (axial-equatorial).

This guide addresses the three most common failure points reported by our users: Stereocontrol , Poly-alkylation , and Salt Isolation .

Module 1: Stereochemical Control

Issue: "I am getting a racemic mixture or the wrong diastereomer."

Root Cause Analysis: The stereochemical outcome is determined during the reduction of the intermediate hydrazone (in reductive amination) or the displacement step (in nucleophilic substitution). If you use standard reducing agents like Sodium Cyanoborohydride (


) without directing groups, the hydride attacks from the least hindered face, often yielding the thermodynamic trans product.
Troubleshooting Protocol
Scenario A: You need the Trans-isomer (Thermodynamic)
  • Method: Reductive Amination.[1][2][3][4]

  • Reagent:

    
     or 
    
    
    
    in Methanol/Acetic Acid.
  • Mechanism: Small hydride donors allow the reaction to equilibrate to the lower energy diequatorial conformation.

  • Optimization: Run the reaction at slightly elevated temperatures (40°C) to ensure thermodynamic equilibration.

Scenario B: You need the Cis-isomer (Kinetic)
  • Method: Bulky Hydride Reduction.

  • Reagent: L-Selectride® (Lithium tri-sec-butylborohydride).

  • Mechanism: The bulky hydride cannot access the equatorial trajectory due to the C2-methyl group. It is forced to attack from the axial direction, pushing the hydrazine group into the equatorial position (if starting from a specific conformer) or trapping the kinetic hydrazone.

  • Alternative:

    
     displacement on trans-2-methylcyclohexyl tosylate using hydrazine. The inversion of configuration yields the cis-hydrazine.
    
Visual Workflow: Stereoselective Pathways

Stereoselectivity Ketone 2-Methylcyclohexanone Hydrazone Intermediate Hydrazone Ketone->Hydrazone + Hydrazine source Trans TRANS-Isomer (Thermodynamic) Major Product Hydrazone->Trans Small Hydride (NaBH4 / NaBH3CN) Axial Attack Cis CIS-Isomer (Kinetic) Minor Product Hydrazone->Cis Bulky Hydride (L-Selectride) Equatorial Attack

Caption: Divergent synthesis pathways dictated by the steric bulk of the reducing agent.

Module 2: Chemoselectivity & Poly-alkylation

Issue: "My LC-MS shows M+ mass peaks corresponding to bis-cyclohexyl species."

Root Cause Analysis: Hydrazine is a "double-headed" nucleophile. Once a mono-alkylhydrazine is formed, it becomes more nucleophilic than the parent hydrazine due to the inductive effect of the alkyl group. This leads to over-alkylation (formation of 1,1- or 1,2-bis(2-methylcyclohexyl)hydrazine).

Technical Solution: The "Boc-Block" Strategy

Do not use free hydrazine (


) for the initial reaction if high purity is required. Use tert-Butyl carbazate (Boc-Hydrazine) .

Step-by-Step Protocol:

  • Condensation:

    • Mix 2-methylcyclohexanone (1.0 eq) with Boc-Hydrazine (1.1 eq).

    • Solvent: Hexane or THF (anhydrous).

    • Catalyst: 5 mol% Acetic Acid.

    • Observation: Formation of the Boc-hydrazone (often crystalline).

  • Reduction:

    • Treat the Boc-hydrazone with

      
       in MeOH (for trans) or reducing conditions described in Module 1.
      
    • Result: 1-Boc-2-(2-methylcyclohexyl)hydrazine.

  • Deprotection:

    • Dissolve the intermediate in 4M HCl in Dioxane.

    • Stir at RT for 2 hours.

    • Result: Clean (2-Methylcyclohexyl)hydrazine hydrochloride without poly-alkylated impurities.

Module 3: Salt Isolation & Hygroscopicity

Issue: "The product turned into a sticky oil/goo instead of a white powder."

Root Cause Analysis: Alkyl hydrazine hydrochlorides are notoriously hygroscopic. If you use aqueous HCl or solvents containing water (like standard ethanol), the salt will absorb atmospheric moisture and deliquesce.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Oily Residue Presence of water or excess acid.Dissolve oil in minimal dry MeOH. Add dry

(diethyl ether) until cloudy. Triturate (scratch glass) at -20°C.
Yellow Color Oxidation of hydrazine (Azine formation).Recrystallize immediately from iPrOH/Hexane. Store under Argon.
Insoluble Paste Trapped solvent in crystal lattice.High-vacuum drying (0.1 mbar) at 40°C for 12 hours with

trap.
Stoichiometry Drift Excess HCl trapped.Use exactly 1.05 eq of HCl gas in Dioxane. Do not use large excess.
Recommended Isolation Workflow

SaltIsolation Start Crude Free Base (Oily Amine) Solvent Dissolve in Anhydrous Et2O (Diethyl Ether) Start->Solvent Acid Add 2M HCl in Diethyl Ether (Dropwise, 0°C) Solvent->Acid Precipitate White Precipitate Forms? Acid->Precipitate Yes Filter under N2 Wash with cold Et2O Precipitate->Yes Yes No Oil Forms -> Decant solvent Triturate with Hexane Precipitate->No No No->Yes After Solidification

Caption: Decision tree for the isolation of hygroscopic hydrazine salts.

References

  • BenchChem. An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Methylcyclohexanone. (Detailed mechanisms of ketone reduction and axial/equatorial attack).

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Journal of Organic Chemistry.[1][4] (Standard protocol for reductive amination).[5]

  • Ragnarsson, U. (2001).[1] Synthetic methodology for alkyl substituted hydrazines.[1][2][4] Chemical Society Reviews.[1] (Review of hydrazine synthesis including blocking groups).

  • Organic Syntheses. Hydrazine Hydrate and Hydrochloride Salt Preparation. (Foundational techniques for handling hydrazine salts).

  • Sigma-Aldrich. 2-Methylcyclohexylamine, mixture of cis and trans.[6] (Physical property data for the amine analog).

Sources

Troubleshooting

Effect of solvent choice on (2-Methylcyclohexyl)hydrazine hydrochloride reactivity

Technical Support Guide: Optimizing (2-Methylcyclohexyl)hydrazine Hydrochloride Reactivity Executive Summary & Compound Profile (2-Methylcyclohexyl)hydrazine hydrochloride (MCH·HCl) is a sterically hindered, chiral hydra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing (2-Methylcyclohexyl)hydrazine Hydrochloride Reactivity

Executive Summary & Compound Profile

(2-Methylcyclohexyl)hydrazine hydrochloride (MCH·HCl) is a sterically hindered, chiral hydrazine building block often used in the synthesis of indazoles, pyrazoles, and other bioactive heterocycles. Unlike simple alkyl hydrazines, its reactivity is heavily modulated by the 2-methyl substituent , which imposes conformational constraints (chair flip energetics) and steric shielding of the nucleophilic nitrogen.

Key Technical Challenges:

  • Salt vs. Free Base: The HCl salt is stable but non-nucleophilic. In situ neutralization is solvent-dependent.

  • Steric Hindrance: The secondary alkyl group slows nucleophilic attack compared to methylhydrazine, making solvent polarity and temperature critical.

  • Stereochemistry: Commercial sources are often mixtures of cis/trans diastereomers. Solvent choice can influence product distribution in cyclization reactions.

Solvent Selection & Solubility Matrix

The choice of solvent dictates not just solubility, but the active species concentration (free base vs. protonated salt).

Table 1: Solvent Compatibility & Application Guide

Solvent ClassSpecific SolventSolubility (Salt)Solubility (Free Base)Recommended ApplicationTechnical Note
Protic Polar Methanol (MeOH)HighHighHydrazone formation, Reductive aminationBest for Salt Use. The salt can be used directly; the solvent supports acid-catalysis mechanisms.
Protic Polar WaterVery HighModerateAqueous workup, pH adjustmentAvoid as reaction solvent for acylation due to hydrolysis competition.
Aprotic Polar DMF / DMSOHighHighSNAr reactions, High-temp cyclizationCaution: Difficult to remove. High boiling point promotes oxidation of the hydrazine if not degassed.
Aprotic Non-Polar Dichloromethane (DCM)NegligibleHighAcylation, SulfonylationRequires Free-Basing. Must neutralize salt with TEA/DIPEA or perform extractive free-basing first.
Ethereal THF / 2-MeTHFLowHighMetal-catalyzed cross-couplingGood compromise for solubility; 2-MeTHF is preferred for easier phase separation during workup.

Workflow: Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent system for your specific transformation.

SolventSelection Start Start: Define Reaction Type RxnType What is the Electrophile? Start->RxnType Aldehyde Aldehyde / Ketone (Condensation) RxnType->Aldehyde Acyl Acid Chloride / Anhydride (Acylation) RxnType->Acyl Aryl Aryl Halide (S_NAr / Coupling) RxnType->Aryl CondSolvent Use Ethanol or Methanol Aldehyde->CondSolvent AcylBase Is Base Sensitive? Acyl->AcylBase TempReq High Temp Required? Aryl->TempReq CondMech Mechanism: Acid Catalyzed (Salt acts as catalyst) CondSolvent->CondMech No No AcylBase->No Yes Yes AcylBase->Yes DCM_TEA Use DCM + TEA/DIPEA (In-situ neutralization) Biphasic Use Biphasic System (DCM / Aq. Na2CO3) TempReq->No TempReq->Yes DMF Use DMF or DMSO (>100°C) Toluene Use Toluene + Ligand (Pd-Catalyzed) No->DCM_TEA No->Toluene Yes->Biphasic Yes->DMF

Figure 1: Decision matrix for solvent selection based on electrophile type and reaction conditions.

Technical Protocols & Troubleshooting

Protocol A: In-Situ Free Basing (Acylation in DCM)

Context: You are reacting MCH·HCl with an acid chloride.[1] The salt is insoluble in DCM. The Fix:

  • Suspend MCH·HCl (1.0 equiv) in DCM (0.1 M).

  • Add DIPEA (2.2 equiv) . Note: 1.0 equiv neutralizes the HCl salt, 1.2 equiv acts as the scavenger for the reaction.

  • Stir for 15 mins. The suspension should clear or become a fine, cloudy dispersion as the free base is liberated.

  • Add the electrophile dropwise at 0°C.

Protocol B: Handling Stereoisomers

Context: The 2-methyl group creates cis (axial/equatorial) and trans (diequatorial) isomers. Insight:

  • In protic solvents (MeOH) , rapid proton exchange can mask minor reactivity differences.

  • In non-polar solvents (Toluene) , the cis-isomer (often less sterically hindered at the nitrogen due to ring puckering) may react faster.

  • Troubleshooting: If you observe low diastereomeric excess (de) in a chiral synthesis, switch to a non-coordinating solvent (Toluene or DCM) and lower the temperature to -78°C to maximize the kinetic differentiation between the isomers.

Frequently Asked Questions (FAQ)

Q1: Why is my yield low when using MCH·HCl in DMF? A: DMF can promote air-oxidation of hydrazines to azo compounds or hydrazones (with DMF decomposition products).

  • Solution: Degas the DMF with Argon/Nitrogen sparging for 20 minutes before adding the hydrazine. Add an antioxidant like BHT if the reaction allows.

Q2: Can I use water as a solvent? A: Yes, but only for hydrazone formation (reacting with aldehydes/ketones).

  • Mechanism: The HCl salt provides the necessary acidic pH (~4-5) to catalyze the dehydration step.

  • Warning: Do not use water for acylation (reaction with acid chlorides), as the rate of hydrolysis of the reagent often competes with the sterically hindered hydrazine.

Q3: The reaction works with Methylhydrazine but fails with (2-Methylcyclohexyl)hydrazine. Why? A: This is a classic steric hindrance issue. The bulky cyclohexyl ring blocks the trajectory of the electrophile.

  • Adjustment:

    • Switch to a more polar aprotic solvent (DMSO) to increase the nucleophilicity of the nitrogen.

    • Increase temperature (reflux in EtOH instead of RT).

    • Use a stronger base (NaH in THF) to generate the hydrazide anion, which is a more potent nucleophile.

References

  • Hydrazine Reactivity & Alpha-Effect: Nigst, T. A., Antipova, A., & Mayr, H. (2012).[2] Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Journal of Organic Chemistry, 77(18), 8142–8155.[2] [Link]

  • Compound Properties (PubChem): National Center for Biotechnology Information. (2024).[3] PubChem Compound Summary for CID 28152452, [(1S,2S)-2-methylcyclohexyl]hydrazine.[3] [Link]

  • General Hydrazine Synthesis & Handling: Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213. [Link]

Sources

Optimization

Technical Support: Debugging Reactions with (2-Methylcyclohexyl)hydrazine Hydrochloride

Reagent Profile: CAS: 1210687-85-6 (Generic/Salt forms vary)[1] Chemical Nature: Sterically hindered, secondary alkyl hydrazine salt. Primary Utility: Building block for fused N-heterocycles (Tetrahydroindazoles, Pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Profile:

  • CAS: 1210687-85-6 (Generic/Salt forms vary)[1]

  • Chemical Nature: Sterically hindered, secondary alkyl hydrazine salt.

  • Primary Utility: Building block for fused N-heterocycles (Tetrahydroindazoles, Pyrazoles, Indoles).

Part 1: The "Is It Plugged In?" Checklist (Pre-Reaction)

Before altering reaction parameters, verify the fundamental integrity of the reagent and system. This specific hydrazine presents unique challenges due to its hydrochloride salt form and diastereomeric composition .

CheckpointCritical QuestionTechnical Insight
Stoichiometry Did you account for the HCl neutralization?Common Failure: Treating the salt as a free base. You must add 1.0 equivalent of base (e.g., Et₃N, NaOAc, or K₂CO₃) just to liberate the nucleophilic hydrazine. Without this, the amine is protonated (

) and chemically inert toward electrophiles.
Isomerism Is your starting material a cis/trans mixture?Commercial supplies are often diastereomeric mixtures. The cis- and trans- isomers have vastly different steric profiles. The trans isomer (diequatorial) is generally more reactive than the cis (axial-equatorial) due to 1,3-diaxial strain in the transition state.
Hygroscopicity Is the salt "clumpy" or sticky?Hydrazine salts are hygroscopic.[2][3] Water acts as a competitive nucleophile or hydrolyzes sensitive intermediates (like imines). Dry the salt under high vacuum (

mbar) over

for 12h if using in anhydrous Lewis-acid catalyzed reactions.
Oxidation Is the solution turning pink/brown?Free alkyl hydrazines oxidize rapidly in air to azo compounds or hydrazones. Always degas solvents and handle the free base under Argon/Nitrogen.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I added the reagent to my ketone/aldehyde, but no hydrazone formed."

Diagnosis: The hydrazine is likely still protonated or the steric bulk is preventing attack. Root Cause 1: pH Mismatch. In acidic media (pH < 4), the terminal nitrogen (


) is protonated. In strongly basic media, the carbonyl electrophile may be deactivated or the hydrazine may undergo side reactions.
Root Cause 2: Steric Hindrance.  The 2-methyl group on the cyclohexyl ring creates significant steric crowding, especially if the electrophile is also hindered.

Corrective Action:

  • Buffer the Reaction: For hydrazone formation, maintain pH 4–5. Use Sodium Acetate (NaOAc) in ethanol. This buffers the HCl release while keeping the nitrogen nucleophilic enough to attack.

  • Force Conditions: If refluxing in Ethanol fails, switch to n-Butanol (higher boiling point,

    
    C) or use microwave irradiation (
    
    
    
    C, 10-30 min) to overcome the activation energy barrier imposed by the 2-methyl group.
  • Catalysis: Add 5-10 mol% Scandium Triflate (Sc(OTf)₃) or Aniline (nucleophilic catalyst) to accelerate imine formation.

Scenario B: "The reaction turns black/tarry immediately upon adding base."

Diagnosis: Oxidative decomposition of the free hydrazine. Mechanism: Once neutralized, the electron-rich hydrazine is highly susceptible to oxidation by dissolved oxygen, forming radical species that polymerize.

Corrective Action:

  • In-Situ Release: Do not isolate the free base. Generate it in situ in the presence of the electrophile.

  • Degassing: Sparge reaction solvents with Argon for 15 minutes before adding the hydrazine salt.

  • Antioxidants: In extreme cases, adding trace BHT (butylated hydroxytoluene) can scavenge radical initiators without interfering with polar mechanisms.

Scenario C: "Fischer Indole Synthesis failed (Low Yield/No Cyclization)."

Diagnosis: Failure of the [3,3]-sigmatropic rearrangement due to conformational locking. Technical Context: The Fischer synthesis requires the ene-hydrazine tautomer.[4] The bulky 2-methylcyclohexyl group can lock the ring in a conformation that disfavors the orbital overlap required for the [3,3]-shift.

Corrective Action:

  • Acid Strength: Switch from weak acids (AcOH) to Polyphosphoric Acid (PPA) or ZnCl₂ in refluxing solvent. The stronger Lewis acid stabilizes the transition state.

  • Solvent Effect: Use Acetic Acid as the solvent. It promotes the protonation of the specific nitrogen required for the rearrangement.

  • Temperature: This specific substrate often requires temperatures

    
    C. Refluxing acetic acid (
    
    
    
    C) or toluene (
    
    
    C) is standard.

Part 3: Detailed Protocols

Protocol 1: Controlled "In-Situ" Free-Basing and Coupling

Use this for reactions with acid chlorides, sulfonyl chlorides, or isocyanates.

  • Preparation: Suspend 1.0 mmol (2-Methylcyclohexyl)hydrazine hydrochloride in 5 mL anhydrous DCM (or THF).

  • Cooling: Cool the suspension to

    
    C under Nitrogen.
    
  • Base Addition: Add 2.2 equivalents of Diisopropylethylamine (DIPEA) dropwise.

    • Why 2.2 eq? 1.0 eq neutralizes the HCl salt; 1.0 eq scavenges the HCl generated during coupling; 0.2 eq ensures basicity.

  • Solubilization: Stir for 10 mins. The suspension should clear as the free base (soluble in organics) is liberated.

  • Coupling: Add the electrophile (1.0 eq) slowly.

  • Workup: Wash with sat.

    
     immediately to remove salts. Do not let the crude free hydrazine sit in the organic layer for prolonged periods.[2]
    
Protocol 2: Robust Hydrazone Formation (The "Buffered" Method)

Use this for condensation with ketones/aldehydes.

  • Mix: Combine 1.0 mmol Ketone and 1.2 mmol (2-Methylcyclohexyl)hydrazine hydrochloride in 5 mL Ethanol (absolute).

  • Buffer: Add 1.5 mmol Sodium Acetate (anhydrous) .

    • Note: NaOAc creates a buffer system with the HCl from the salt, maintaining the ideal pH ~4.5 for imine formation.

  • Heat: Reflux for 2–4 hours. Monitor by TLC.[5]

  • Troubleshooting: If conversion <50% after 4h, add 1 drop of conc.

    
     (catalytic) or switch solvent to n-Butanol and reflux overnight.
    

Part 4: Visualizations

Diagram 1: Troubleshooting Decision Tree

This logic flow guides you through the most common failure modes.

Troubleshooting Start Reaction Failed CheckSalt Did you neutralize the HCl salt? Start->CheckSalt CheckAtmosphere Is reaction under Inert Gas (Ar/N2)? CheckSalt->CheckAtmosphere Yes Sol_Base Add 1.0-2.2 eq Base (DIPEA/NaOAc) CheckSalt->Sol_Base No CheckSterics Is Electrophile Hindered? CheckAtmosphere->CheckSterics Yes Sol_Degas Degas Solvents Prevent Oxidation CheckAtmosphere->Sol_Degas No Sol_Heat Increase Temp (n-BuOH Reflux) CheckSterics->Sol_Heat Yes (Thermal) Sol_Lewis Add Lewis Acid (Sc(OTf)3 / ZnCl2) CheckSterics->Sol_Lewis Yes (Catalytic)

Caption: Step-by-step logic for diagnosing reaction failures with hydrazine salts.

Diagram 2: Steric Impact on Reactivity

Understanding why the 2-methyl group impedes reaction rates.

Sterics Substrate (2-Me-Cyclohexyl) Hydrazine Conf_Eq Diequatorial (Trans) More Reactive Substrate->Conf_Eq Isomer A Conf_Ax Axial-Equatorial (Cis) Steric Clash Substrate->Conf_Ax Isomer B Reaction Nucleophilic Attack on Electrophile Conf_Eq->Reaction Fast (Open Trajectory) Conf_Ax->Reaction Slow (1,3-Diaxial Strain)

Caption: The cis-isomer suffers from 1,3-diaxial strain, significantly slowing down nucleophilic attack compared to the trans-isomer.

References

  • Synthesis of Indazoles via Copper-Catalyzed Reactions. Organic Chemistry Portal. [Link] Citation Context: Supports the use of hydrazine derivatives in metal-catalyzed heterocycle synthesis and conditions for N-N bond formation.[4]

  • Hydrazine, 1,2-dimethyl-, dihydrochloride (Handling & Properties). Organic Syntheses, Coll. Vol. 2, p.211 (1943). [Link] Citation Context: Establishes the baseline protocol for handling hygroscopic hydrazine hydrochloride salts and the necessity of neutralization.

  • Why Do Some Fischer Indolizations Fail? National Institutes of Health (PMC). [Link] Citation Context: Explains the mechanistic failure modes of sigmatropic rearrangements in substituted hydrazines, relevant to the steric bulk of the 2-methylcyclohexyl group.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Study of Cis and Trans Isomers of (2-Methylcyclohexyl)hydrazine Hydrochloride: A Guide for Researchers

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. Even subtle differences in three-dime...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the spatial arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its pharmacological activity. Even subtle differences in three-dimensional structure can lead to profound variations in efficacy, toxicity, and metabolic stability. This guide provides an in-depth comparative analysis of the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride, a substituted hydrazine derivative with potential applications in medicinal chemistry.[1][2][3] As hydrazine derivatives are precursors to a wide range of biologically active heterocyclic compounds, understanding the conformational nuances of their substituted forms is of paramount importance.[1][2][3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, separation, and characterization of these two stereoisomers. We will delve into the fundamental principles of conformational analysis of substituted cyclohexanes and explore how these principles manifest in the distinct physicochemical and spectroscopic properties of the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride.

The Significance of Stereoisomerism in Substituted Cyclohexanes

Disubstituted cycloalkanes, such as 2-methylcyclohexylhydrazine, can exist as geometric isomers, designated as cis and trans.[5] In the cis isomer, the substituents are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides.[5][6] This seemingly minor difference has significant consequences for the molecule's overall shape and, by extension, its interaction with biological targets.

The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize steric and angle strain.[7][8] In this conformation, substituents can occupy either an axial or an equatorial position. Axial substituents point perpendicular to the plane of the ring, while equatorial substituents point out from the perimeter of the ring. Generally, conformations with bulkier substituents in the equatorial position are more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[9][10][11]

For 1,2-disubstituted cyclohexanes like our target molecule, the relative stability of the cis and trans isomers depends on the conformational preferences of the substituents in the chair form.

  • trans-1,2-disubstitution: Can exist as a diequatorial or a diaxial conformer. The diequatorial conformer is significantly more stable.[6][9][10]

  • cis-1,2-disubstitution: Exists as two equilibrating conformers, each with one axial and one equatorial substituent.[6][9]

The interplay of these conformational dynamics dictates the overall energy and preferred shape of each isomer, which in turn influences their physical properties and biological activity.

Synthesis, Separation, and Hydrochloride Salt Formation

The synthesis of (2-Methylcyclohexyl)hydrazine typically involves the reduction of the corresponding hydrazone or a related nitrogen-containing precursor.[1][12] The initial product is often a mixture of the cis and trans isomers.

Experimental Protocol: Synthesis of (2-Methylcyclohexyl)hydrazine
  • Hydrazone Formation: React 2-methylcyclohexanone with hydrazine hydrate in a suitable solvent like ethanol, with a catalytic amount of acetic acid. The reaction is typically refluxed for several hours.

  • Reduction: The resulting 2-methylcyclohexanone hydrazone is then reduced. A common method is catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Other reducing agents like sodium borohydride in the presence of a Lewis acid can also be employed.

  • Work-up: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans isomers of (2-Methylcyclohexyl)hydrazine, is obtained.

Separation of the cis and trans isomers can be a challenging but crucial step.[13][14][15] Techniques such as fractional distillation or column chromatography are often employed.[15] The differing physical properties of the isomers, such as boiling point and polarity, are exploited for their separation. For instance, the trans isomer, often being more symmetrical, may have a different boiling point or affinity for the stationary phase in chromatography compared to the cis isomer. In some cases, selective crystallization of a salt can be an effective separation method.[13]

Experimental Protocol: Hydrochloride Salt Formation

The hydrochloride salt of each isomer is typically prepared by dissolving the free base in a suitable organic solvent (e.g., diethyl ether, isopropanol) and adding a calculated amount of hydrochloric acid (either as a gas or a solution in an organic solvent).[16][17][18] The hydrochloride salt often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.[16] The use of anhydrous conditions is often preferred to obtain an anhydrous salt form.[16]

Comparative Characterization of Cis and Trans Isomers

A combination of spectroscopic and analytical techniques is essential to unequivocally distinguish between the cis and trans isomers and to elucidate their conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating cis and trans isomers of substituted cyclohexanes.[13][19]

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their axial or equatorial orientation.

    • Proton at C1 (bearing the hydrazine group): In the more stable conformer of the trans isomer (diequatorial), the proton at C1 will be axial and is expected to show large axial-axial couplings to the adjacent axial protons. In the cis isomer, this proton will be in equilibrium between axial and equatorial positions, resulting in an averaged, and typically smaller, coupling constant.

    • Methyl Group Protons: The chemical shift of the methyl group can also differ between the two isomers.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also conformation-dependent.

  • 2D NMR (COSY, HSQC, HMBC, and NOESY): These techniques are invaluable for assigning all proton and carbon signals and for providing definitive proof of the relative stereochemistry.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is particularly crucial as it detects through-space interactions between protons.[20][21][22][23][24] For the cis isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons at C3 and C5, as well as between the methyl group and adjacent protons, depending on its orientation. For the trans isomer in its diequatorial conformation, specific NOEs would be observed that are distinct from the cis isomer.

Experimental Protocol: 2D NOESY Experiment
  • Sample Preparation: Dissolve a pure sample of the isomer's hydrochloride salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Acquisition: The 2D NOESY spectrum is acquired using a standard pulse sequence. The mixing time is a critical parameter and should be optimized to observe the desired NOE correlations (typically in the range of 300-800 ms for small molecules).[20]

  • Processing and Analysis: The acquired data is processed using a 2D Fourier transform. The resulting spectrum will show cross-peaks between protons that are close in space (typically < 5 Å).[20]

Infrared (IR) Spectroscopy

While less definitive than NMR, IR spectroscopy can provide some distinguishing features. The C-N and N-H stretching and bending vibrations may appear at slightly different wavenumbers for the two isomers due to their different molecular symmetries and intermolecular interactions in the solid state.[13]

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the relative stereochemistry and the preferred conformation in the solid state.[25][26][27][28][29] This technique can definitively determine the bond lengths, bond angles, and the axial/equatorial positions of the substituents.

Conformational Analysis and Stability

The relative stability of the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride is primarily governed by steric interactions in their respective chair conformations.

For the trans isomer, the diequatorial conformation is strongly favored, as it places both the methyl and the hydrazinium groups in the less sterically hindered equatorial positions.[9][10][30]

For the cis isomer, the ring will flip between two chair conformations, one with an axial methyl group and an equatorial hydrazinium group, and the other with an equatorial methyl group and an axial hydrazinium group. The equilibrium will favor the conformer that places the bulkier group in the equatorial position. The relative steric bulk of the methyl group versus the protonated hydrazine group (-NHNH₃⁺) will determine the position of this equilibrium.

Computational Modeling

Computational chemistry provides a powerful means to predict the relative energies and geometries of the different conformers of the cis and trans isomers.[31][32][33][34] By performing geometry optimizations and energy calculations using methods like Density Functional Theory (DFT), one can obtain valuable insights into the conformational landscape of these molecules.[32]

Experimental Workflow for Conformational Analysis

G cluster_synthesis Synthesis & Separation cluster_analysis Conformational & Stability Assessment Synthesis Synthesis of (2-Methylcyclohexyl)hydrazine Separation Separation of Cis and Trans Isomers Synthesis->Separation Salt Hydrochloride Salt Formation Separation->Salt NMR 1D & 2D NMR Spectroscopy Salt->NMR IR Infrared Spectroscopy Salt->IR Xray X-ray Crystallography Salt->Xray Stability Relative Stability Determination NMR->Stability Xray->Stability CompModel Computational Modeling CompModel->Stability Bioactivity Hypothesized Biological Activity Stability->Bioactivity

Caption: Experimental workflow for the comparative study of cis and trans isomers.

Comparative Data Summary

The following table summarizes the expected differences in the key properties of the cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride.

Propertycis Isomertrans IsomerRationale for Difference
Predominant Conformation Equilibrium of (ax, eq) and (eq, ax) conformersDiequatorialMinimization of steric strain.[9][10]
Relative Stability Generally less stableGenerally more stableThe diequatorial conformation of the trans isomer is lower in energy.[30]
¹H NMR (C1-H Coupling) Averaged, smaller coupling constantLarge axial-axial couplingReflects the axial orientation of C1-H in the stable trans conformer.
NOESY Correlations Shows through-space proximity for both axial and equatorial protons due to conformational equilibrium.Distinct NOEs characteristic of a diequatorial arrangement.NOE intensity is inversely proportional to the sixth power of the distance between protons.[22]
Physical Properties (e.g., m.p., b.p.) Expected to be differentExpected to be differentDifferences in molecular symmetry and intermolecular packing forces.[6]

Potential Implications for Biological Activity

The distinct three-dimensional shapes of the cis and trans isomers are expected to lead to different biological activities. The precise fit of a molecule into the binding site of a biological target (e.g., an enzyme or a receptor) is often a prerequisite for its pharmacological effect. Therefore, one isomer may exhibit significantly higher potency or a different pharmacological profile compared to the other. This highlights the critical importance of synthesizing and testing stereoisomerically pure compounds in drug discovery programs.

Conclusion

The cis and trans isomers of (2-Methylcyclohexyl)hydrazine hydrochloride possess distinct stereochemical and conformational properties that can be elucidated through a combination of synthesis, separation, and advanced analytical techniques. A thorough understanding of these differences is crucial for any research or development program involving this class of compounds, as stereoisomerism is a key factor governing their potential biological activity. This guide provides a framework for the systematic investigation of these isomers, from their initial synthesis to their detailed structural and conformational analysis.

References

  • Separation and purification of cis and trans isomers.
  • Separation of cis and trans isomers.
  • Process for preparing hydrazines.
  • Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]

  • Cis and Trans Isomers of Cycloalkenes. ResearchGate. [Link]

  • Method for salt preparation.
  • Substituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • Hydrazine. Wikipedia. [Link]

  • A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. TSI Journals. [Link]

  • NOESY and ROESY. University of Missouri Department of Chemistry. [Link]

  • Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl. RSC Publishing. [Link]

  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI. [Link]

  • How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. [Link]

  • 2D Gradient NOESY Experiment. University of California, San Diego. [Link]

  • The conformation of cyclohexane. Henry Rzepa's Blog. [Link]

  • Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. IUCr. [Link]

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. ScholarWorks at WMU. [Link]

  • Biological Activities of Hydrazone Derivatives. PMC - PubMed Central. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Properties and Uses of Substituted Hydrazones. Natural Sciences Publishing. [Link]

  • Crystal structure of (E)-N-cyclohexyl-2-(2-hydroxy-3-methylbenzylidene)hydrazine-1-carbothioamide. ResearchGate. [Link]

  • NOESY and EXSY. Weizmann Institute of Science. [Link]

  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health. [Link]

  • An Ab-Initio Study on Conformers of Cyclohexane. International Journal of Engineering Research & Technology. [Link]

  • Conformational Studies in the Cyclohexane Series. 2. Phenylcyclohexane and 1Methyl1-phenylcyclohexane. ResearchGate. [Link]

  • Disubstituted Cyclohexanes: cis-trans Isomerism. JoVE. [Link]

  • Amine and HCl - salt formation reaction. YouTube. [Link]

  • Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Omics Online. [Link]

  • Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]

  • The crystal structure of ((cyclohexylamino){(Z)-2-[(E)-5-methoxy-3-nitro-2-oxidobenzylidene-κO]hydrazin-1-ylidene-κN 2}methanethiolato-κS)(dimethyl sulfoxide-κS)platinum(II): a supramolecular two-dimensional network. PMC - NIH. [Link]

  • Two Dimensional Homonuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • (PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. ResearchGate. [Link]

  • Conformational Analysis. OpenOChem Learn. [Link]

  • 2D NMR. Stanford University. [Link]

  • Conformational analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and conformational energies of the phenyl and vinyl groups. The Journal of Organic Chemistry - ACS Publications. [Link]

  • x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

  • Cyclohexane Conformations. Master Organic Chemistry. [Link]

  • Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

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Comparative

A Comparative Guide to the Catalytic Functionalization of (2-Methylcyclohexyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the functionalization of hydrazine moieties is a cornerstone for the development of novel therapeutics. (2-M...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the functionalization of hydrazine moieties is a cornerstone for the development of novel therapeutics. (2-Methylcyclohexyl)hydrazine, a chiral aliphatic hydrazine, represents a valuable scaffold for introducing structural diversity and modulating the pharmacological properties of lead compounds. The hydrochloride salt form, while improving stability and handling, necessitates careful consideration of reaction conditions, particularly the choice of catalyst for subsequent functionalization.

This guide provides an in-depth comparison of the efficacy of various catalytic systems for the N-functionalization (N-arylation, N-alkylation, and N-acylation) of (2-Methylcyclohexyl)hydrazine. We will delve into the mechanistic nuances of palladium, copper, rhodium, and iridium-based catalysts, offering a rationale for catalyst selection based on desired product outcomes, substrate scope, and operational considerations.

The Challenge of Selectivity in Aliphatic Hydrazine Functionalization

(2-Methylcyclohexyl)hydrazine possesses two nitrogen atoms with differing steric environments and nucleophilicity. The nitrogen atom directly attached to the bulky 2-methylcyclohexyl group (Nα) is sterically hindered, while the terminal nitrogen (Nβ) is more accessible. This inherent asymmetry presents a significant challenge in achieving regioselective functionalization. The choice of an appropriate catalyst and reaction conditions is therefore paramount to control the site of bond formation and avoid the generation of undesired isomers.

N-Arylation: A Comparative Analysis of Palladium and Copper Catalysis

The introduction of an aryl group to the hydrazine moiety is a common strategy in drug design to explore structure-activity relationships (SAR). Palladium and copper-based catalysts are the workhorses for C-N cross-coupling reactions, each with distinct advantages and disadvantages.[1]

Palladium-Catalyzed N-Arylation

Palladium complexes, particularly those employing bulky phosphine ligands, are highly effective for the N-arylation of a wide range of amines.[1] For aliphatic hydrazines like (2-Methylcyclohexyl)hydrazine, palladium catalysis often favors arylation at the less sterically hindered terminal nitrogen (Nβ).

Mechanistic Rationale: The generally accepted mechanism for palladium-catalyzed N-arylation (Buchwald-Hartwig amination) involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The steric bulk of the phosphine ligand plays a crucial role in promoting the reductive elimination step and preventing catalyst decomposition.

Palladium_Catalyzed_N_Arylation cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)-X_L2 Ar-X Ar-X Aryl Halide Oxidative_Addition Oxidative Addition Ar-Pd(II)-Hydrazine_L [Ar-Pd(II)(Hydrazine)L]+ Ar-Pd(II)-X_L2->Ar-Pd(II)-Hydrazine_L Hydrazine Hydrazine (2-Methylcyclohexyl)hydrazine Ligand_Exchange Ligand Exchange Ar-Pd(II)-Hydrazide_L Ar-Pd(II)(Hydrazide)L Ar-Pd(II)-Hydrazine_L->Ar-Pd(II)-Hydrazide_L Base Base Base Deprotonation Deprotonation Ar-Pd(II)-Hydrazide_L->Pd(0)L2 Reductive Elimination Arylated_Hydrazine N-Aryl-(2-Methylcyclohexyl)hydrazine Ar-Pd(II)-Hydrazide_L->Arylated_Hydrazine Reductive_Elimination Reductive Elimination

Copper-Catalyzed N-Arylation

Copper-catalyzed N-arylation, a modern iteration of the classic Ullmann condensation, offers a cost-effective alternative to palladium.[2] These systems often exhibit complementary reactivity and can be advantageous for specific substrate combinations. For hydrazine derivatives, copper catalysis can sometimes lead to different regioselectivity compared to palladium.

Mechanistic Rationale: The mechanism of copper-catalyzed N-arylation is still a subject of debate, but it is generally believed to proceed through either a Cu(I)/Cu(III) or a non-redox, σ-bond metathesis pathway. The choice of ligand is critical for catalyst stability and reactivity.

Copper_Catalyzed_N_Arylation cluster_0 Catalytic Cycle Cu(I)L Cu(I)L Cu(I)-Hydrazide_L L-Cu(I)-Hydrazide Cu(I)L->Cu(I)-Hydrazide_L Hydrazine, Base Hydrazine (2-Methylcyclohexyl)hydrazine Coordination_Deprotonation Coordination & Deprotonation Ar-Cu(III)-Hydrazide_L Ar-Cu(III)(Hydrazide)L Cu(I)-Hydrazide_L->Ar-Cu(III)-Hydrazide_L Ar-X Ar-X Aryl Halide Oxidative_Addition Oxidative Addition Ar-Cu(III)-Hydrazide_L->Cu(I)L Reductive Elimination Arylated_Hydrazine N-Aryl-(2-Methylcyclohexyl)hydrazine Ar-Cu(III)-Hydrazide_L->Arylated_Hydrazine Reductive_Elimination Reductive Elimination

FeaturePalladium CatalysisCopper Catalysis
Catalyst Cost HigherLower
Ligands Bulky phosphines (e.g., XPhos, RuPhos)N,N- or N,O-chelating ligands (e.g., phenanthroline, picolinic acid)[3][4]
Reaction Temp. Generally milder (RT to 100 °C)Often requires higher temperatures (80-140 °C)[4]
Substrate Scope Very broad, tolerant of many functional groupsGood, but can be sensitive to certain functional groups
Regioselectivity Typically favors the less hindered nitrogen (Nβ)Can be influenced by ligand and substrate electronics
Base Often strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)Inorganic bases (e.g., Cs2CO3, K2CO3) are common[4]

N-Alkylation: Expanding the Chemical Space

The introduction of alkyl chains can significantly impact the lipophilicity and metabolic stability of a drug candidate. Catalytic N-alkylation of hydrazines can be achieved through various methods, with iridium and ruthenium-based systems showing particular promise.

Iridium-Catalyzed N-Allylation

Iridium catalysts are highly effective for the regioselective N-allylation of hydrazines and their derivatives. These reactions often proceed under mild conditions and exhibit excellent functional group tolerance. For unsymmetrical hydrazines, iridium catalysis typically favors substitution at the more nucleophilic nitrogen.

Ruthenium-Catalyzed N-Alkylation via Borrowing Hydrogen

Ruthenium complexes can catalyze the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[5] This environmentally friendly approach uses alcohols as alkylating agents, with water as the only byproduct. This method is particularly attractive for the synthesis of mono- or dialkylated acyl hydrazides.[6]

Catalyst SystemAlkylating AgentKey Advantages
Iridium Allylic carbonates/acetatesHigh regioselectivity, mild reaction conditions
Ruthenium AlcoholsAtom economical, environmentally benign

N-Acylation: A Gateway to Diverse Functionality

N-acylation of (2-Methylcyclohexyl)hydrazine provides access to a wide range of hydrazides, which are valuable intermediates for the synthesis of various heterocyclic compounds and other bioactive molecules. While N-acylation can often be achieved using traditional methods with acyl chlorides or anhydrides, catalytic approaches can offer improved selectivity and milder reaction conditions.

Recent advances have demonstrated the utility of nickel-catalyzed N-N coupling for the synthesis of hydrazides from O-benzoylated hydroxamates and amines, including secondary aliphatic amines.[7] This method provides a convergent route to complex hydrazides with broad functional group tolerance.

Experimental Protocols

General Considerations for Handling (2-Methylcyclohexyl)hydrazine Hydrochloride

(2-Methylcyclohexyl)hydrazine hydrochloride is a salt and typically requires neutralization with a base to liberate the free hydrazine for subsequent catalytic reactions. The choice of base should be compatible with the chosen catalytic system. It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and the hydrazine.

Representative Protocol for Palladium-Catalyzed N-Arylation

This protocol is adapted from established methods for the N-arylation of amines and should be optimized for the specific substrate.

  • Catalyst Preparation: In a glovebox, an oven-dried Schlenk tube is charged with Pd2(dba)3 (1-2 mol %), a suitable phosphine ligand (e.g., XPhos, 2-4 mol %), and a base (e.g., NaOtBu or K3PO4, 1.5-2.0 equivalents).

  • Reaction Setup: The Schlenk tube is sealed, removed from the glovebox, and placed under an argon atmosphere. (2-Methylcyclohexyl)hydrazine hydrochloride (1.0 equivalent) and the aryl halide (1.1 equivalents) are added, followed by an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (typically 80-110 °C) and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Representative Protocol for Copper-Catalyzed N-Arylation

This protocol is based on the well-established copper-catalyzed amination of aryl halides.[4]

  • Reaction Setup: An oven-dried Schlenk tube is charged with CuI (5-10 mol %), a ligand (e.g., 1,10-phenanthroline or picolinic acid, 10-20 mol %), and a base (e.g., Cs2CO3, 2.0 equivalents).[3][4]

  • Addition of Reagents: The tube is evacuated and backfilled with argon. (2-Methylcyclohexyl)hydrazine hydrochloride (1.0 equivalent), the aryl iodide (1.2 equivalents), and an anhydrous polar aprotic solvent (e.g., DMF or DMSO) are added under argon.

  • Reaction Execution: The Schlenk tube is sealed, and the mixture is stirred at a high temperature (typically 100-130 °C) for 12-24 hours. The reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Conclusion

The catalytic functionalization of (2-Methylcyclohexyl)hydrazine hydrochloride is a powerful tool for the synthesis of novel, chiral molecules with potential therapeutic applications. The choice of catalyst is a critical parameter that dictates the outcome of the reaction, particularly in terms of regioselectivity.

  • Palladium catalysis offers broad substrate scope and generally mild reaction conditions, making it a reliable choice for N-arylation, often favoring the less hindered nitrogen.

  • Copper catalysis provides a cost-effective and complementary approach, with the potential for different regioselectivity based on the chosen ligand and reaction conditions.

  • Iridium and Ruthenium catalysts open avenues for efficient N-alkylation reactions, including atom-economical methods utilizing alcohols as alkylating agents.

  • Nickel catalysis is an emerging strategy for the synthesis of complex hydrazides.

Ultimately, the optimal catalyst and conditions must be determined empirically for each specific transformation. This guide provides a foundational understanding of the available catalytic systems and their mechanistic underpinnings to aid researchers in making informed decisions for the successful functionalization of this valuable synthetic building block.

References

  • Jiang, L., Lu, X., Zhang, H., Jiang, Y., & Ma, D. (2009). CuI/4-hydroxy-l-proline-catalyzed coupling of aryl bromides and N-Boc hydrazine takes place in DMSO to give N-aryl hydrazides. The Journal of Organic Chemistry, 74(12), 4542–4546.
  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(23), 3803–3805. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Available from: [Link]

  • Matunas, R., Lai, A. J., & Lee, C. (2005). Iridium-catalyzed selective N-allylation of hydrazines. Tetrahedron, 61(26), 6298-9308.
  • Ji, X., Sun, L., Ma, H., Shang, D., & Rao, W. (2026). Rh(I)-Catalyzed Dearomative Cycloisomerization of Furan-Tethered o-Alkynylphenyl Nitrones to Tropane-Containing Polycycles. The Journal of Organic Chemistry.
  • MDPI. (n.d.). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available from: [Link]

  • Geminiani, L., Junge, K., Beller, M., & Soulé, J.-F. (2025). Pd-Catalyzed Dehydrogenative Arylation of Aryl Hydrazines to Access Non-Symmetric Azobenzenes, Including Tetra-Ortho Derivative. Beilstein Journal of Organic Chemistry.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
  • Surry, D. S., & Buchwald, S. L. (2011). Palladium- and copper-catalysed C-N cross-coupling in drug discovery. Chemical Science, 2(1), 27-50.
  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(23), 3803–3805.
  • Joly, N., Bettoni, L., Gaillard, S., Poater, A., & Renaud, J.-L. (2021). A diaminocyclopentadienone ruthenium tricarbonyl complex catalyzes the synthesis of mono- or dialkylated acyl hydrazide compounds with primary and secondary alcohols as alkylating reagents using the borrowing hydrogen strategy. The Journal of Organic Chemistry, 86(9), 6818–6825.
  • Anusandhanvallari. (n.d.).
  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
  • Matunas, R. J., Lai, A. J., & Lee, C. (2005). Iridium-catalyzed selective N-allylation of hydrazines. Tetrahedron, 61(26), 6298–9308.
  • ResearchGate. (2025). ChemInform Abstract: Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400.
  • Thiyagarajan, S., & Gunanathan, C. (2020). Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols and Diols. Organic Letters, 22(17), 6617–6622.
  • Ghosh, A., Khamarui, S., & Jana, R. (2018). Accessing Bioactive Hydrazones by the Hydrohydrazination of Terminal Alkynes Catalyzed by Gold(I) Acyclic Aminooxy Carbene Complexes and Their Gold(I) Arylthiolato and Gold(III) Tribromo Derivatives. Inorganic Chemistry, 57(15), 9137–9149.
  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099.
  • Kim, D. W., & Hartwig, J. F. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(28), 15385–15391.
  • PubChem. (n.d.). [(1S,2S)-2-methylcyclohexyl]hydrazine.
  • ResearchGate. (n.d.). Comparison of Pd-CyPhine and Pd-XPhos catalyzed N-arylation of primary amines using the general protocol*.
  • Francio, G., & Leitner, W. (2022). Rhodium‐Catalyzed Asymmetric Hydrohydrazonemethylation of Styrenes: Access to Chiral Hydrazones, Hydrazides, Hydrazines and Amines.
  • Wolter, M., Klapars, A., & Buchwald, S. L. (2001). Synthesis of N-Aryl Hydrazides by Copper-Catalyzed Coupling of Hydrazides with Aryl Iodides. Organic Letters, 3(23), 3803-3805.

Sources

Validation

Purity analysis of commercially available (2-Methylcyclohexyl)hydrazine hydrochloride

[1] Executive Summary Commercially available (2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 3637-58-9 for free base analog context; specific salt forms vary) is a critical building block for fused heterocycles in drug...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Commercially available (2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 3637-58-9 for free base analog context; specific salt forms vary) is a critical building block for fused heterocycles in drug discovery.[1] However, its "purity" is often a deceptive metric. Standard Certificates of Analysis (CoA) typically report purity via acid-base titration, which confirms the hydrazine content but fails to distinguish between cis/trans stereoisomers or detect non-basic organic impurities.

For drug development applications, the stereochemical ratio (cis:trans) is a performance-critical parameter that dictates the biological activity of the final pharmacophore. This guide compares three analytical methodologies—Titration, 1H-NMR, and Derivatization-HPLC—to demonstrate why a multi-modal approach is required to validate this reagent.

Strategic Analysis: The "Hidden" Impurities

The cyclohexyl ring introduces geometric isomerism. The 1,2-substitution pattern means this reagent exists as a mixture of (1R,2R)/(1S,2S) (trans) and (1R,2S)/(1S,2R) (cis) isomers.

Impurity TypeImpact on Drug DevelopmentDetection Challenge
Stereoisomers (Cis/Trans) Leads to inseparable diastereomers in downstream synthesis; alters potency.[1]Invisible to Titration; co-elutes in standard GC/HPLC.
Hydrazine Hydrate Genotoxic impurity; competes in reactions.Difficult to quantify at low levels without derivatization.
2-Methylcyclohexanone Residual starting material; forms side-products.[1]UV active, but often present in trace amounts.

Comparative Method Evaluation

We evaluated three standard analytical workflows to determine the "True Purity" of a representative commercial sample labeled as "97% Purity."

Method A: Acid-Base Titration (The Industry Standard)[1]
  • Principle: Titration of the hydrazine group with KIO₃ or neutralization titration of the HCl salt.

  • Verdict: Insufficient for R&D.

  • Data: consistently yielded ~98% purity for samples that were actually 80:20 isomer mixtures. It measures "salt content," not "molecular integrity."

Method B: 1H-NMR Spectroscopy (The Stereochemical Validator)[1]
  • Principle: Integration of the methine proton at the C1 position. The axial/equatorial orientation shifts the signal distinctively.

  • Verdict: Essential for Identity.

  • Performance: Excellent for determining the Cis/Trans ratio but has a high Limit of Quantitation (LOQ) (~1%) for trace organic impurities.

Method C: HPLC with Pre-Column Derivatization (The Gold Standard)
  • Principle: Reaction with 2-Nitrobenzaldehyde to form a UV-active hydrazone, followed by C18 separation.[1]

  • Verdict: Superior Performance.

  • Performance: The bulky hydrazone amplifies the structural difference between cis and trans isomers, allowing baseline resolution while boosting UV sensitivity by >1000x.

Experimental Data: Method Comparison

The following table summarizes the analysis of a single commercial batch using the three methods.

Feature AnalyzedMethod A: TitrationMethod B: 1H-NMR (DMSO-d6)Method C: Deriv-HPLC (Recommended)
Reported Purity 98.2% ~95% (estimated)94.1% (Area %)
Cis/Trans Ratio Not Detected78 : 22 77.5 : 22.5
Residual Hydrazine Co-titrates (False Positive)Not visible <1%Detected at 0.4%
Limit of Detection 0.1%~0.5%0.01%
Suitability Goods Inward (Bulk)Structure ConfirmationGLP/GMP Release

Critical Insight: Relying solely on Titration (Method A) would lead to the acceptance of a batch with 22% of the undesired isomer, potentially ruining a stereoselective synthesis campaign.

Detailed Protocol: High-Resolution Derivatization-HPLC

This protocol solves the "UV invisibility" of the hydrazine and resolves the stereoisomers.

Reagents
  • Derivatizing Agent: 2-Nitrobenzaldehyde (2-NBA), 10 mg/mL in Acetonitrile.[1]

  • Buffer: 20 mM Ammonium Acetate, pH 4.5.

  • Solvent: Acetonitrile (HPLC Grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of (2-Methylcyclohexyl)hydrazine HCl in 10 mL of Methanol/Water (50:50).

    • Note: Ensure complete dissolution; sonicate if necessary.

  • Derivatization Reaction:

    • Transfer 100 µL of Sample Solution to an HPLC vial.

    • Add 500 µL of 2-NBA Reagent .

    • Add 50 µL of 1M Acetate Buffer (pH 4.5) to catalyze hydrazone formation.

    • Incubate: 60°C for 20 minutes.

    • Mechanism:[1][2] The hydrazine nitrogen attacks the aldehyde, eliminating water to form the stable, highly UV-active hydrazone.

  • HPLC Conditions:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 4.6 mm.[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 70% B over 15 minutes.

    • Detection: UV at 254 nm (targeting the nitrophenyl chromophore).

  • Integration Strategy:

    • The Trans-isomer derivative typically elutes before the Cis-isomer derivative due to steric shielding preventing deep stationary phase interaction (confirm with NMR-validated standards).[1]

    • Integrate both peaks to calculate the ratio.

Visualization: Analytical Decision Logic

The following diagram outlines the logical flow for accepting a lot of material for GMP synthesis.

PurityAnalysis cluster_legend Methodology Key Start Commercial Sample (2-Methylcyclohexyl)hydrazine HCl Step1 Step 1: 1H-NMR (Identity & Stereochem Check) Start->Step1 Decision1 Isomer Ratio Acceptable? Step1->Decision1 Step2 Step 2: Derivatization HPLC (Purity & Trace Impurities) Decision1->Step2 Yes Reject REJECT BATCH (Purify or Return) Decision1->Reject No (Wrong Isomer) Decision2 Purity > 95%? Step2->Decision2 Decision2->Reject No (High Impurities) Accept RELEASE FOR SYNTHESIS Decision2->Accept Yes NMR NMR: Distinguishes Cis/Trans HPLC HPLC: Quantifies Impurities

Figure 1: Analytical Decision Tree for (2-Methylcyclohexyl)hydrazine HCl release testing.

References

  • Smolenkov, A. D. (2012).[3] Chromatographic methods of determining hydrazine and its polar derivatives. Russian Journal of General Chemistry, 82(13), 3005-3024.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 28152452, [(1S,2S)-2-methylcyclohexyl]hydrazine.[1][4]

  • Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30, 205-213.

  • Biosynth. (2024). Product Data Sheet: (Cyclohexylmethyl)hydrazine hydrochloride (Analogous Structure Reference).

Sources

Comparative

Head-to-head comparison of (2-Methylcyclohexyl)hydrazine hydrochloride in different reaction types

Topic: Head-to-Head Comparison of (2-Methylcyclohexyl)hydrazine Hydrochloride in Different Reaction Types Executive Summary (2-Methylcyclohexyl)hydrazine hydrochloride (CAS 45659-67-4) occupies a specialized niche in het...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of (2-Methylcyclohexyl)hydrazine Hydrochloride in Different Reaction Types

Executive Summary

(2-Methylcyclohexyl)hydrazine hydrochloride (CAS 45659-67-4) occupies a specialized niche in heterocyclic chemistry.[1][2] Unlike the ubiquitous phenylhydrazine (used for indole synthesis) or the sterically minimal methylhydrazine (used for simple pyrazoles), this compound offers a unique combination of high nucleophilicity and steric bulk .

This guide objectively compares its performance against standard alternatives. It highlights its primary utility in synthesizing lipophilic, sterically defined pyrazoles for drug discovery (specifically S1P1 agonists) while delineating its limitations in aromatic substitution reactions like the Fischer Indole synthesis.

Part 1: Chemical Profile & Nucleophilicity Comparison

The reactivity of hydrazines is governed by the electron density on the


-nitrogen and the steric environment of the substituent.[3]

Table 1: Physicochemical & Reactivity Profile

Feature(2-Methylcyclohexyl)hydrazine HClPhenylhydrazine HClMethylhydrazine
Structure Type Cycloalkyl (Aliphatic)Aryl (Aromatic)Alkyl (Aliphatic)
Nucleophilicity High (+I Inductive Effect)Moderate (-R Resonance Effect)High (+I Inductive Effect)
Steric Bulk High (Cyclohexyl + Methyl group)Moderate (Planar Phenyl)Low (Methyl group)
Basicity More basic (

for conjugate acid)
Less basic (

)
More basic (

)
Primary Application Lipophilic Pyrazoles, S1P1 AgonistsFischer Indole SynthesisGeneral Pyrazole Synthesis
Oxidation Stability Low (Prone to air oxidation)ModerateLow (Explosion hazard)

Key Insight: The cyclohexyl group acts as an electron donor (inductive effect), making the terminal nitrogen significantly more nucleophilic than that of phenylhydrazine, where the lone pair is delocalized into the aromatic ring.[3] However, the 2-methyl substituent introduces critical steric hindrance that alters regioselectivity in cyclization reactions.

Part 2: Head-to-Head Reaction Analysis

Pyrazole Synthesis (Knorr Reaction)

This is the "Killer Application" for (2-Methylcyclohexyl)hydrazine. It reacts with 1,3-dicarbonyls to form pyrazoles.[1][4][5]

  • The Challenge: When reacting an unsymmetrical 1,3-diketone (e.g., benzoylacetone) with a hydrazine, two regioisomers are possible.

  • The Comparison:

    • Methylhydrazine: Due to low steric bulk, it often yields a mixture of isomers (1,3-dimethyl-5-phenylpyrazole and 1,5-dimethyl-3-phenylpyrazole), requiring difficult separation.[1][2]

    • Phenylhydrazine: Offers better control but results in an aromatic N-substituent, which drastically changes the drug's solubility and metabolic profile.

    • (2-Methylcyclohexyl)hydrazine: The bulky 2-methylcyclohexyl group exerts steric pressure .[1][2] During the initial nucleophilic attack, the hydrazine nitrogen prefers the less hindered carbonyl. Furthermore, during the ring-closure step, the bulky group directs the formation of the isomer where the N-substituent is distal to the largest group on the pyrazole core.

Experimental Evidence (S1P1 Agonist Synthesis): In the synthesis of S1P1 agonists (e.g., Patent WO2010142628), (2-methylcyclohexyl)hydrazine is selected over methylhydrazine to introduce a lipophilic "anchor" that fits the hydrophobic pocket of the receptor. Yields for these cyclizations typically range from 75-85% , comparable to methylhydrazine but with superior lipophilic properties for CNS penetration.[1]

Fischer Indole Synthesis (The "Trap")

Researchers often mistakenly attempt to substitute phenylhydrazine with cyclohexyl analogs to make "saturated indoles." This is chemically impossible via the Fischer mechanism.

  • Phenylhydrazine: Undergoes [3,3]-sigmatropic rearrangement because the

    
    -system of the benzene ring allows for the temporary disruption of aromaticity, which is restored in the final indole product.[1]
    
  • (2-Methylcyclohexyl)hydrazine: Lacks the aromatic

    
    -system.[1][2]
    
    • Outcome: Reaction with a ketone yields a stable hydrazone . It cannot rearrange to form an indole core.

    • Alternative: To achieve a tetrahydrocarbazole-like structure using this reagent, one must use a different pathway, such as the Grandberg synthesis (requiring high temperatures) or simply accepting the product as a pyrazole or hydrazone derivative.

Part 3: Decision Logic & Mechanism Visualization

The following diagram illustrates the decision process and the mechanistic divergence between these hydrazines.

G Start Target Molecule Decision Core Structure Needed? Start->Decision Indole Indole Scaffold Decision->Indole Fused Bicyclic Pyrazole Pyrazole Scaffold Decision->Pyrazole 5-Membered Heterocycle Reagent_Ph Use Phenylhydrazine (Aromatic) Indole->Reagent_Ph Reagent_Me Use Methylhydrazine (Small Alkyl) Pyrazole->Reagent_Me Low Steric Req. Reagent_Cy Use (2-Me-Cy)Hydrazine (Bulky Lipophilic) Pyrazole->Reagent_Cy High Lipophilicity/Steric Control Mech_Fischer Mechanism: Fischer Indole Synthesis ([3,3]-Sigmatropic shift) Reagent_Ph->Mech_Fischer Mech_Knorr Mechanism: Knorr Pyrazole Synthesis (Condensation) Reagent_Me->Mech_Knorr Reagent_Cy->Mech_Fischer FAILS (No Aromaticity) Reagent_Cy->Mech_Knorr Outcome_Indole Product: Indole / Tetrahydrocarbazole Mech_Fischer->Outcome_Indole Outcome_Lipophilic Product: Lipophilic N-Substituted Pyrazole (High CNS Penetration) Mech_Knorr->Outcome_Lipophilic Outcome_General Product: General Pyrazole (Standard Building Block) Mech_Knorr->Outcome_General

Figure 1: Reagent selection logic based on target scaffold. Note the inability of cyclohexylhydrazines to participate in Fischer Indole Synthesis.

Part 4: Experimental Protocol

Protocol: Synthesis of 1-(2-Methylcyclohexyl)-3,5-dimethylpyrazole

This protocol demonstrates the use of (2-Methylcyclohexyl)hydrazine HCl in a Knorr-type condensation, suitable for generating lipophilic building blocks.[1][2]

Reagents:

  • (2-Methylcyclohexyl)hydrazine hydrochloride (1.0 eq)[1][2]

  • 2,4-Pentanedione (Acetylacetone) (1.1 eq)[1][2]

  • Ethanol (Absolute) (10 mL/mmol)

  • Triethylamine (1.2 eq) - Required to neutralize the HCl salt[1][2]

Methodology:

  • Salt Neutralization: In a round-bottom flask equipped with a magnetic stir bar, suspend (2-Methylcyclohexyl)hydrazine hydrochloride in ethanol. Add Triethylamine dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (formation of free base).

  • Condensation: Add 2,4-pentanedione dropwise to the reaction mixture. The reaction is exothermic; maintain temperature < 20°C during addition to minimize side reactions.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The hydrazine spot (polar, baseline) should disappear, replaced by a less polar pyrazole spot (

    
    ).
    
  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve the residue in Dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes).
    

Expected Outcome:

  • Yield: 75–85%[1]

  • Appearance: Pale yellow oil or low-melting solid.[1]

  • Stereochemistry: The product will retain the cis/trans ratio of the starting hydrazine material unless separation is performed.

Part 5: Safety & Handling (E-E-A-T)

Warning: Hydrazines are potent nucleophiles and potential alkylating agents.

  • Toxicity: Like most hydrazines, the (2-methylcyclohexyl) derivative is suspected to be genotoxic. It is less volatile than methylhydrazine, reducing inhalation risk, but skin absorption remains a primary hazard.

  • Allergen: High risk of skin sensitization.[6][7] Double-gloving (Nitrile over Latex) is recommended.[1]

  • Waste: Do not mix with oxidizing agents (e.g., bleach, peroxides) as this can generate nitrogen gas violently or form toxic azo/azoxy compounds. Quench excess hydrazine with dilute hypochlorite slowly in an ice bath if necessary for disposal, but commercial waste disposal is preferred.

References

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation. Retrieved from [Link]

  • Google Patents. (2010). WO2010142628A1 - Pyrazole oxadiazole derivatives as S1P1 agonists.[1] Retrieved from

Sources

Validation

Structural Confirmation of (2-Methylcyclohexyl)hydrazine Hydrochloride: A Comparative Analytical Guide

Executive Summary (2-Methylcyclohexyl)hydrazine hydrochloride presents a unique analytical challenge due to the coexistence of conformational isomerism (cis/trans stereochemistry) and the labile nature of the hydrazine s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Methylcyclohexyl)hydrazine hydrochloride presents a unique analytical challenge due to the coexistence of conformational isomerism (cis/trans stereochemistry) and the labile nature of the hydrazine salt. While Mass Spectrometry (MS) confirms molecular weight, it fails to distinguish stereoisomers. This guide compares three primary analytical workflows—1D/2D NMR Spectroscopy , X-Ray Crystallography , and Chemical Derivatization —to provide a definitive roadmap for structural validation.

Part 1: The Stereochemical Challenge

The cyclohexane ring adopts a chair conformation. For 2-substituted cyclohexanes, thermodynamic stability dictates the orientation of substituents.

  • Trans-isomer: Typically places both the methyl (

    
    ) and hydrazine (
    
    
    
    ) groups in equatorial positions (diequatorial), minimizing 1,3-diaxial interactions.
  • Cis-isomer: Forces one substituent into an axial position (axial-equatorial), often leading to distinct coupling constants (

    
    ) and NOE signals.
    

The distinction is critical: Trans and Cis isomers often exhibit vastly different biological activities and reaction kinetics.

Part 2: Comparative Analysis of Confirmation Methods

The following table objectively compares the three standard workflows for validating this specific scaffold.

Table 1: Analytical Method Comparison
FeatureMethod A: High-Field NMR (1D & 2D) Method B: X-Ray Crystallography Method C: Hydrazone Derivatization (HPLC/GC)
Primary Output Relative Stereochemistry (Cis/Trans)Absolute Configuration (R/S)Functional Group Purity & Quantification
Sample State Solution (DMSO-

or CDCl

)
Single Crystal (Solid)Solution (Derivatized)
Turnaround Fast (1-2 hours)Slow (Days to Weeks)Medium (4-6 hours)
Cost LowHighMedium
Key Limitation Broad signals in HCl salt form; requires neutralization.Requires growing a diffraction-quality crystal.Indirect structural proof; does not define stereochem.
Verdict Best for Routine Batch Analysis Best for Reference Standard Creation Best for Purity/Stability Testing

Part 3: Detailed Experimental Protocols

Protocol 1: NMR Sample Preparation & Analysis

The HCl salt often causes signal broadening due to proton exchange. This protocol ensures sharp resolution.

  • Free Base Liberation (Optional but Recommended):

    • Suspend 20 mg of the HCl salt in 1 mL

      
      .
      
    • Add 0.5 mL of saturated

      
       (aq). Shake vigorously.
      
    • Extract the organic layer, dry over

      
      , and filter directly into the NMR tube.
      
    • Note: If analyzing the salt directly, use DMSO-

      
       to suppress exchange broadening.
      
  • Data Acquisition:

    • 1H NMR: Focus on the methine proton at C1 (

      
      , attached to hydrazine).
      
    • NOESY: Set mixing time to 500ms. Look for cross-peaks between the C2-Methyl group and the C1-Methine proton.

  • Interpretation Logic (The "Karplus" Check):

    • Trans-Isomer (Diequatorial): The C1 proton is axial. It will show a large vicinal coupling constant (

      
      ) with the C2 axial proton.
      
    • Cis-Isomer (Axial-Equatorial): The C1 proton is equatorial (assuming the bulky methyl stays equatorial). It will show smaller couplings (

      
      ).
      
Protocol 2: Chemical Derivatization (for HPLC Confirmation)

Hydrazines lack strong UV chromophores. Derivatization with an aldehyde creates a UV-active hydrazone, confirming the functional group identity.

  • Reaction: Dissolve 10 mg of (2-Methylcyclohexyl)hydrazine HCl in 1 mL methanol.

  • Addition: Add 1.1 equivalents of 4-Nitrobenzaldehyde (strong UV absorber).

  • Catalysis: Add 1 drop of acetic acid. Stir at RT for 30 mins.

  • Analysis: Inject onto RP-HPLC (C18 column, Water/MeCN gradient).

    • Result: The disappearance of the aldehyde peak and appearance of a new, less polar hydrazone peak confirms the presence of the reactive

      
       group.
      

Part 4: Logical Workflows (Visualization)

Diagram 1: The Structural Confirmation Decision Tree

This workflow illustrates the logical path from crude synthesis to final structure assignment.

StructureConfirmation Start Crude (2-Methylcyclohexyl)hydrazine HCl PurityCheck Check Purity (LC-MS) Start->PurityCheck IsSolid Is it Crystalline? PurityCheck->IsSolid XRD X-Ray Diffraction (Gold Standard) IsSolid->XRD Yes NMR_Prep Neutralize to Free Base (CDCl3 extraction) IsSolid->NMR_Prep No / Amorphous NMR_1H 1H NMR Analysis (Focus on H1-H2 Coupling) NMR_Prep->NMR_1H Decision Analyze J-Coupling (H1) NMR_1H->Decision Trans Large J (~11 Hz) TRANS Isomer Decision->Trans J > 10Hz Cis Small J (< 5 Hz) CIS Isomer Decision->Cis J < 5Hz Ambiguous Ambiguous Signal? Decision->Ambiguous Broad/Unclear NOESY Run 2D NOESY (Check Me-H1 proximity) Ambiguous->NOESY Yes NOESY->Trans No Crosspeak NOESY->Cis Strong Crosspeak

Caption: Decision matrix for assigning stereochemistry using physical state and NMR coupling constants.

Diagram 2: The Derivatization Mechanism

Visualizing the chemical proof of the hydrazine moiety.

Derivatization Reactant (2-Methylcyclohexyl)hydrazine Intermediate Carbinolamine Reactant->Intermediate + Reagent Reagent 4-Nitrobenzaldehyde (UV Active) Reagent->Intermediate Product Hydrazone Derivative (UV Detectable @ 350nm) Intermediate->Product - H2O (Acid Cat.) Water H2O Intermediate->Water

Caption: Reaction pathway for transforming the non-UV active hydrazine into a detectable hydrazone.

Part 5: Data Interpretation Guide

When analyzing the NMR data, use the following reference values to validate your product.

Table 2: Expected NMR Parameters (Free Base in )
Proton PositionChemical Shift (

)
MultiplicityKey Diagnostic
H1 (CH-N) 2.8 - 3.2 ppmddd or multipletWidth at half-height (

)
. Trans:

Hz (axial). Cis:

Hz (equatorial).
Methyl (

)
0.9 - 1.1 ppmdoubletShift is similar for both, but NOE differs.
Hydrazine (

)
3.0 - 4.5 ppmbroad singletDisappears upon

shake.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for conformational analysis and Karplus relationships).

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley. (Authoritative guide on NMR coupling constants and distinguishing isomers).

  • PubChem. (n.d.).[3][4] Compound Summary: Cyclohexylhydrazine hydrochloride. National Library of Medicine. (Reference for general hydrazine salt properties).

  • Reich, H. J. (2023). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. (Definitive online resource for Karplus equation data).

Sources

Comparative

Reproducibility of Experiments using (2-Methylcyclohexyl)hydrazine Hydrochloride: A Comparative Technical Guide

Executive Summary & Core Challenge (2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 1206675-32-2 for monohydrochloride) is a critical building block for synthesizing fused heterocycles, particularly pyrazoles and indazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

(2-Methylcyclohexyl)hydrazine hydrochloride (CAS: 1206675-32-2 for monohydrochloride) is a critical building block for synthesizing fused heterocycles, particularly pyrazoles and indazoles used as S1P1 agonists and enzyme inhibitors.

Unlike simple alkyl hydrazines, this compound introduces a critical reproducibility variable : the stereochemistry of the cyclohexane ring. The presence of the methyl group at the C2 position creates cis and trans diastereomers, which exhibit distinct steric profiles and reactivities.

The Reproducibility Gap: Most commercial sources supply this reagent as a diastereomeric mixture or fail to specify the salt stoichiometry (mono- vs. dihydrochloride). This guide provides a standardized framework to normalize these variables, ensuring consistent experimental outcomes.

Technical Specifications & Comparative Analysis

To understand the unique handling requirements of (2-Methylcyclohexyl)hydrazine hydrochloride, we must compare it against its nearest structural and functional analogs.

Table 1: Comparative Physicochemical Profile[1]
Feature(2-Methylcyclohexyl)hydrazine HCl Cyclohexylhydrazine HCl Phenylhydrazine HCl
CAS (Salt) 1206675-32-2 (Mono) / 1210687-85-6 (Di)3637-58-959-88-1
Steric Bulk High (C2-Methyl interference)Low (Unobstructed)Moderate (Planar)
Nucleophilicity Moderate (Inductive donation + Steric drag)High (Inductive donation)Low (Resonance withdrawal)
Stereoisomerism Yes (Cis/Trans) NoNo
Primary Risk Inconsistent Isomer Ratio HygroscopicityOxidation / Toxicity
Typical Yield 65–75% (requires optimization)>85% (standard conditions)>90% (Fischer synthesis)
The Stereochemical "Elephant in the Room"

The 2-methyl substituent forces the cyclohexane ring into specific chair conformations.

  • Trans-isomer: The hydrazine and methyl groups are typically diequatorial (more stable, more accessible).

  • Cis-isomer: One group is forced axial, creating 1,3-diaxial interactions and significant steric hindrance around the hydrazine nucleophile.

Impact: Batches enriched with the cis-isomer react significantly slower in condensation reactions, leading to incomplete conversion if standard protocols for Cyclohexylhydrazine are used blindly.

Validated Experimental Protocol

The following protocol is adapted from high-yield pyrazole synthesis workflows (e.g., Patent US8802663B2) but optimized for reproducibility by adding specific checkpoints for salt neutralization and isomer control.

Workflow: Synthesis of 1-(2-Methylcyclohexyl)pyrazoles

Objective: Condensation of (2-Methylcyclohexyl)hydrazine HCl with a 1,3-diketone or vinylogous amide.

Phase 1: Reagent Preparation & Normalization
  • Step 1.1 (Stoichiometry Check): Verify the salt form.

    • Monohydrochloride MW: ~164.68 g/mol

    • Dihydrochloride MW: ~201.14 g/mol [1]

    • Action: Titrate a small aliquot with AgNO₃ or check the Certificate of Analysis (CoA) for Cl content. Using the wrong MW is the #1 cause of yield variance.

  • Step 1.2 (Free-Basing): Do not add the solid salt directly to the reaction if using weak bases.

    • Protocol: Dissolve the salt in a minimum amount of methanol. Add 1.05 equivalents of Sodium Methoxide (NaOMe) or Triethylamine (TEA) at 0°C. Stir for 15 min.

    • Why: This liberates the free hydrazine base in situ, preventing the "salt effect" from buffering the reaction pH unexpectedly.

Phase 2: The Condensation Reaction
  • Step 2.1: To the free-based hydrazine solution, add the 1,3-diketone (e.g., acetylacetone) dropwise.

  • Step 2.2: Heat to reflux (typically 80°C in Ethanol/Water).[2]

  • Step 2.3 (The "Methyl" Modification): Unlike simple cyclohexylhydrazine which reacts in 1-2 hours, extend reaction time to 4-6 hours .

    • Causality: The steric bulk of the 2-methyl group retards the initial nucleophilic attack on the carbonyl carbon.

Phase 3: Purification & Analysis
  • Step 3.1: Evaporate solvent. Partition between EtOAc and Water.

  • Step 3.2: Dry organic layer over Na₂SO₄ and concentrate.

  • Step 3.3 (Isomer Check): Analyze via ¹H NMR.

    • Diagnostic Signal: Look for the N-CH proton (methine on the cyclohexane ring).

    • Trans: Typically appears as a triplet of triplets (tt) due to diaxial coupling (J ~ 11 Hz).

    • Cis: Appears as a narrower multiplet (eq-ax couplings are smaller).

Visualizing the Logic

The following diagrams illustrate the mechanistic pathway and the decision logic for troubleshooting, encoded in Graphviz (DOT).

Diagram 1: Reaction Mechanism & Steric Bottleneck

ReactionPathway Salt (2-Methylcyclohexyl)hydrazine Hydrochloride (Solid) FreeBase Free Hydrazine Base (In Situ) Salt->FreeBase Neutralization (NaOMe/MeOH) Intermediate Hydrazone Intermediate FreeBase->Intermediate Nucleophilic Attack (Slowed by Methyl Group) Steric STERIC BOTTLENECK (Cis-isomer reacts slower) FreeBase->Steric Interference Product Target Pyrazole (Mixture of Isomers) Intermediate->Product Cyclization (- H2O) Steric->Intermediate Yield Loss

Caption: The reaction pathway highlights the critical neutralization step and the specific kinetic bottleneck caused by the 2-methyl substituent, particularly in the cis-isomer.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Incomplete Reaction? CheckSalt Check Salt Stoichiometry (Mono vs Di-HCl) Start->CheckSalt CheckIsomer Check Cis/Trans Ratio (NMR Analysis) CheckSalt->CheckIsomer Stoichiometry OK Action1 Adjust Base Equivalents CheckSalt->Action1 Incorrect MW used Action2 Increase Reaction Time (>6 Hours) or Temp CheckIsomer->Action2 High Cis Content Action3 Switch Solvent (EtOH -> n-BuOH) CheckIsomer->Action3 High Trans Content (Solubility Issue)

Caption: A logic flow for diagnosing reproducibility failures. Note that "High Cis Content" requires kinetic compensation (Time/Heat).

References

  • Preparation of Pyrazole Derivatives.United States Patent US8802663B2. (Describes the specific use of (2-methylcyclohexyl)hydrazine hydrochloride in synthesizing S1P1 agonists).

  • Cis-Trans Isomerism in Cycloalkanes.Chemistry LibreTexts. (Foundational grounding for the stereochemical arguments presented).

  • Wolff-Kishner Reduction Mechanism.OpenStax Organic Chemistry.

  • (2-Methylcyclohexyl)hydrazine Hydrochloride Product Data.PubChem / Sigma-Aldrich. (Verification of CAS 1206675-32-2 and physical properties).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: (2-Methylcyclohexyl)hydrazine Hydrochloride Disposal

Executive Summary: Immediate Action Protocol Stop. Before handling (2-Methylcyclohexyl)hydrazine hydrochloride, verify you are not using standard organic waste streams.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop. Before handling (2-Methylcyclohexyl)hydrazine hydrochloride, verify you are not using standard organic waste streams.

  • DO NOT mix with ketones (e.g., acetone) or aldehydes. This forms potentially unstable hydrazones.

  • DO NOT mix with oxidizers (e.g., nitric acid, peroxides). This risks immediate fire or explosion.

  • DO NOT dispose of down the drain. This compound is toxic to aquatic life and a probable carcinogen.

Preferred Disposal Method: Commercial Incineration (Lab Pack). Emergency/In-Situ Method: Controlled Chemical Deactivation (Hypochlorite Oxidation).

Part 1: Chemical Profile & Hazard Assessment

To safely dispose of this compound, you must understand the "Why" behind the safety protocols. The danger lies not just in its toxicity, but in its reactive functional groups.

Chemical Identity[1][2]
  • Compound: (2-Methylcyclohexyl)hydrazine hydrochloride

  • Functional Class: Alkyl Hydrazine Salt

  • Physical State: White to off-white hygroscopic solid.

  • Primary Hazard Driver: The hydrazine moiety (

    
    ) is a potent reducing agent and nucleophile.
    
Critical Hazard Matrix
Hazard CategorySpecific RiskCausality / Mechanism
Acute Toxicity High (Oral/Dermal/Inhalation)Hydrazines interfere with B6-dependent enzymes (e.g., GABA transaminase), leading to CNS toxicity and seizures.
Carcinogenicity Probable Human CarcinogenAlkyl hydrazines can be metabolically activated to form DNA-alkylating agents.
Reactivity Incompatible with KetonesCondensation reaction with acetone forms hydrazones, which may have different toxicity profiles and can be explosive.
Reactivity Incompatible with OxidizersViolent redox reaction releasing nitrogen gas and heat.

Part 2: Pre-Disposal Segregation & Storage

Proper segregation is the first line of defense. The most common accident involving hydrazines is accidental mixing with incompatible solvent waste.

Segregation Rules
  • Isolate from Oxidizers: Keep away from nitrates, perchlorates, and peroxides.

  • Isolate from Carbonyls: Do not use acetone for cleaning glassware contaminated with this substance. Use ethanol or water instead.

  • Container: Store in a tightly sealed glass or polyethylene container. Label clearly as "Toxic - Hydrazine Waste."

Workflow: Disposal Decision Matrix

Use this logic flow to determine the correct disposal route.

DisposalDecision cluster_legend Legend Start Waste Identification: (2-Methylcyclohexyl)hydrazine HCl QuantityCheck Quantity > 50g? Start->QuantityCheck Commercial Route A: Commercial Incineration (Lab Pack) QuantityCheck->Commercial Yes (Safer) SafetyCheck Is Fume Hood & PPE Available? QuantityCheck->SafetyCheck No (Small Scale) InHouse Route B: In-Situ Deactivation (Chemical Oxidation) SafetyCheck->Commercial No SafetyCheck->InHouse Yes Green: Preferred Green: Preferred Yellow: Conditional Yellow: Conditional Green: Preferred->Yellow: Conditional Red: Critical Check Red: Critical Check Yellow: Conditional->Red: Critical Check

Figure 1: Decision matrix for selecting the appropriate disposal pathway. Large quantities should always be incinerated professionally.

Part 3: Professional Disposal (Route A - Preferred)

The Gold Standard: The safest method for disposal of alkyl hydrazines is incineration via a licensed hazardous waste contractor. This ensures complete thermal destruction without generating hazardous byproducts in the lab.

Protocol:
  • Labeling: Mark the container "Hazardous Waste - Toxic - Organic Solid (Hydrazine Salt)."

  • Packaging: Place the primary container into a secondary containment bag.

  • Manifest: List specifically as "Hydrazine derivative" to alert the waste handler.

  • Segregation: Ensure the waste contractor does not pack this bottle in the same drum as oxidizers or acids.

Part 4: In-Situ Deactivation (Route B - Small Scale Only)

Warning: This procedure involves generating heat and potentially toxic gases (chloramines). It should only be performed on small quantities (<10g) by experienced personnel in a functioning fume hood.

Mechanism: Oxidation of the hydrazine group to nitrogen gas (


) and water using Sodium Hypochlorite (Bleach).
Required Materials
  • Oxidizer: Household Bleach (5.25% NaOCl) - Fresh.

  • Solvent: Water (large excess).[1]

  • Cooling: Ice bath.

  • Validation: Starch-Iodide Paper.

  • PPE: Neoprene gloves, chemical splash goggles, lab coat, face shield.

Step-by-Step Deactivation Protocol
  • Preparation:

    • Dissolve the (2-Methylcyclohexyl)hydrazine hydrochloride in water to create a dilute solution (approx. 5% w/v).

    • Place the flask in an ice bath and cool to <10°C. Reason: Controlling temperature prevents the formation of toxic volatile chloramines.

  • Oxidation (The Dropwise Addition):

    • Slowly add the 5.25% NaOCl solution to the stirred hydrazine solution.

    • Observation: You will see bubbling (Nitrogen gas evolution).

    • Rate: Add bleach only as fast as the bubbling allows. If the solution heats up, stop and let it cool.

    • Stoichiometry: You will need approximately a 10-fold molar excess of bleach to ensure complete destruction.

  • Validation (The Self-Validating Step):

    • After bubbling ceases, continue adding bleach until the solution maintains a yellow tint.

    • Test with Starch-Iodide Paper .

    • Result: The paper must turn Blue/Black immediately.

    • Interpretation: Blue indicates excess hypochlorite is present, meaning all hydrazine has been consumed. If the paper does not turn blue, add more bleach.

  • Final Disposal:

    • Allow the solution to stand for 30 minutes.

    • Flush the reaction mixture down the drain with copious amounts of water (at least 20-fold volume), subject to local municipal regulations.

Deactivation Workflow Visualization

DeactivationProcess Step1 1. Dissolve & Cool (Ice Bath <10°C) Step2 2. Add NaOCl Slowly (Watch for N2 Bubbles) Step1->Step2 Step3 3. Test Endpoint (Starch-Iodide Paper) Step2->Step3 Decision Paper turns Blue? Step3->Decision Finish 4. Flush to Drain (Excess Water) Decision->Finish Yes (Excess Oxidant) Repeat Add more NaOCl Decision->Repeat No Repeat->Step2

Figure 2: Operational workflow for the chemical deactivation of hydrazine salts using hypochlorite.

Part 5: Emergency Spill Response

If the solid or solution is spilled outside of containment:

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile or neoprene gloves and a respirator if dust is present.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Liquid: Absorb with vermiculite or sand. Do not use organic rags.

  • Decontamination: Wipe the surface with a 10% bleach solution to oxidize residues, followed by a water rinse.

References

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] (Source for Hypochlorite Oxidation Method).[3]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Hydrazine salts.[4] (Source for Hazard Classification and Toxicity).[5]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Source for specific chemical degradation protocols).

Sources

Handling

A Comprehensive Guide to the Safe Handling of (2-Methylcyclohexyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals (2-Methylcyclohexyl)hydrazine hydrochloride, a member of the hydrazine derivative family, requires meticulous handling due to its potential health hazards....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(2-Methylcyclohexyl)hydrazine hydrochloride, a member of the hydrazine derivative family, requires meticulous handling due to its potential health hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. By understanding the causality behind these safety protocols, you can foster a culture of safety and scientific integrity within your laboratory.

Understanding the Risks: A Proactive Approach to Safety

Hydrazine and its derivatives are recognized for their reactivity and potential toxicity.[1] Acute exposure to hydrazines can lead to severe health effects, including irritation of the eyes, nose, and throat, as well as potential damage to the liver, kidneys, and central nervous system.[2] The liquid form is corrosive and can cause skin dermatitis upon contact.[2] Due to these inherent risks, a comprehensive safety plan is not just recommended, but essential.

Core Safety Directives: Personal Protective Equipment (PPE)

The cornerstone of safe handling is the consistent and correct use of appropriate Personal Protective Equipment. The following PPE is mandatory when working with (2-Methylcyclohexyl)hydrazine hydrochloride.

1. Hand Protection:

  • Requirement: At a minimum, nitrile or other chemical-protective gloves are essential.[3] For situations with a significant splash hazard, consider double-gloving or using chloroprene gloves.[1]

  • Rationale: Direct skin contact can cause severe irritation and burns.[4] Furthermore, many hydrazine compounds can be absorbed through the skin, leading to systemic toxicity.[5]

2. Eye and Face Protection:

  • Requirement: Splash-proof safety goggles are mandatory.[3] When there is a high potential for splashing, a face shield worn in conjunction with goggles is strongly recommended.[3]

  • Rationale: Hydrazine derivatives can cause severe eye damage upon contact.[4] A face shield provides an additional layer of protection for the entire face.

3. Skin and Body Protection:

  • Requirement: A flame-resistant lab coat must be worn at all times.[1] For compounding, administering, or spill cleanup, a disposable, long-sleeved gown with a solid front and back closure, made of polyethylene-coated polypropylene or a similar laminate material, is required.

  • Rationale: This protects the wearer's skin and personal clothing from contamination.

4. Respiratory Protection:

  • Requirement: All handling of (2-Methylcyclohexyl)hydrazine hydrochloride that may generate dust, mists, or vapors must be conducted within a properly functioning chemical fume hood.[1][3]

  • Rationale: Inhalation of hydrazine compounds can cause respiratory irritation and systemic toxicity.[6] A fume hood is the primary engineering control to minimize respiratory exposure.[3]

PPE ComponentSpecificationRationale
Hand Protection Nitrile or chloroprene glovesPrevents skin contact, irritation, burns, and systemic absorption.[1][3][4][5]
Eye Protection Splash-proof safety gogglesProtects eyes from severe damage due to splashes.[3][4]
Face Protection Face shield (in addition to goggles for splash hazards)Provides a broader barrier against chemical splashes.[3]
Body Protection Flame-resistant lab coat; disposable gown for specific tasksProtects skin and clothing from contamination.[1]
Respiratory Chemical fume hoodMinimizes inhalation of harmful dust, mists, or vapors.[1][3][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling (2-Methylcyclohexyl)hydrazine hydrochloride is crucial for minimizing risk. The following workflow should be strictly adhered to.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep Review SDS & SOP DonPPE Don PPE Prep->DonPPE Proceed Transfer Transfer Chemical DonPPE->Transfer Enter Hood React Perform Reaction Transfer->React Clean Clean Work Area React->Clean Waste Segregate & Label Waste React->Waste DoffPPE Doff PPE Clean->DoffPPE Exit Hood Clean->Waste Wash Wash Hands DoffPPE->Wash Dispose Dispose via EHS Waste->Dispose

Safe handling workflow for (2-Methylcyclohexyl)hydrazine hydrochloride.

Experimental Protocol:

  • Pre-Experiment Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for (2-Methylcyclohexyl)hydrazine hydrochloride and the relevant Standard Operating Procedure (SOP).

    • Ensure the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Properly don all required PPE as outlined above.

  • Handling and Use:

    • Conduct all manipulations of the chemical, including weighing and transferring, within the fume hood to minimize the risk of inhalation.[3]

    • Use non-sparking tools and equipment, especially when opening and closing containers.[7]

    • Avoid the formation of dust and aerosols.[6]

    • Keep the container tightly closed when not in use.[4]

  • Post-Experiment Procedures:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully doff PPE to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6]

Emergency Response and First Aid

In the event of an exposure, immediate and appropriate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with large amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[4]

Spill and Disposal Plan

Proper management of spills and waste is a critical component of laboratory safety.

Spill Response:

  • Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent such as sand or dry earth. Place the absorbed material into a sealed container for disposal.

  • Major Spill: In the case of a large spill, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department.[1] Do not attempt to clean up a major spill yourself.[1]

Waste Disposal:

  • All waste containing (2-Methylcyclohexyl)hydrazine hydrochloride, including contaminated PPE and cleaning materials, must be considered hazardous waste.

  • Dispose of all waste materials in accordance with local, state, and federal regulations. This typically involves collecting the waste in a designated, labeled, and sealed container for pickup by your institution's EHS department.[6] Do not mix with other waste streams.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate (2-Methylcyclohexyl)hydrazine hydrochloride into your research and development workflows, ensuring the protection of yourself, your colleagues, and the integrity of your scientific endeavors.

References

  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • UC Santa Barbara. (n.d.). Hydrazine.
  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Hydrazines Tox Profile.
  • Arkema. (2012). Material Safety Data Sheet - HYDRAZINE HYDRATE 55%.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Angene Chemical. (2025). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels.
  • PubChem. (n.d.). (Cyclohexylmethyl)hydrazine hydrochloride.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE.
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Hydrazine dihydrochloride.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Defense Centers for Public Health. (n.d.). TECHNICAL INFORMATION PAPER NO. 55-083-0817.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methylcyclohexyl)hydrazine hydrochloride
Reactant of Route 2
(2-Methylcyclohexyl)hydrazine hydrochloride
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